Isoviolanthin
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWSPDILHVKEV-RSPRXDBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isoviolanthin: A Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoviolanthin, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, its discovery, and the experimental methodologies employed for its isolation and characterization. Furthermore, it delves into the molecular pathways influenced by this compound, presenting the information in a structured and technically detailed format to support ongoing and future research endeavors.
Natural Sources of this compound
This compound has been identified and isolated from a diverse range of plant species. The primary sources are herbaceous plants, many of which have a history of use in traditional medicine. The table below summarizes the known natural sources of this compound.
| Plant Family | Species | Common Name | Plant Part |
| Orchidaceae | Dendrobium officinale[1][2][3] | Tiepi Shihu | Leaves[1] |
| Orchidaceae | Dendrobium crystallinum[1] | - | - |
| Violaceae | Viola etrusca | - | - |
| Fabaceae | Glycyrrhiza species | Licorice | - |
| Passifloraceae | Passiflora sexflora | - | - |
| Marattiaceae | Angiopteris evecta | Giant Fern | - |
| Piperaceae | Piper bavinum | - | Herbs |
Discovery and Characterization
The discovery of this compound is intrinsically linked to phytochemical investigations of the aforementioned plant species. A key study detailing its isolation from the leaves of Dendrobium officinale provides a representative example of the discovery process. The compound was identified as a flavonoid glycoside through a series of analytical techniques.
Physicochemical Properties
Initial characterization of the isolated compound revealed it to be a yellow substance soluble in methanol and water. Standard chemical tests confirmed its flavonoid nature.
| Property | Observation/Test | Result |
| Color | Visual | Yellow |
| Solubility | Methanol, Water | Soluble |
| Flavonoid Test | Magnesite powder and HCl | Fuchsia color, indicating a flavonoid structure |
| Glycoside Test | Molisch reaction | Positive, confirming the presence of a sugar moiety |
Structural Elucidation
The precise chemical structure of this compound was determined using a combination of modern analytical methods. These techniques provided detailed information about its molecular weight, formula, and the connectivity of its atoms.
| Analytical Method | Purpose |
| HPLC | Purity determination |
| UV Spectroscopy | Analysis of chromophores |
| ESIMS | Molecular weight determination |
| ¹H-NMR & ¹³C-NMR | Detailed structural analysis |
The molecular formula of this compound has been established as C₂₇H₃₀O₁₄, with a molecular weight of 578.5 g/mol .
Experimental Protocols
The isolation and purification of this compound from natural sources require a multi-step approach to separate it from other plant metabolites. The following protocol is based on the successful extraction from Dendrobium officinale leaves.
Extraction and Purification Workflow
Detailed Methodology
-
Extraction : The plant material is first processed to create a crude extract. While the specific solvent system for the initial extraction is not detailed in the provided results, a general method for isoflavone extraction involves using a solvent-to-plant material ratio of 1:1 to 1:10 (g/mL) at a temperature between 40-70°C.
-
Filtration : The crude extract is filtered through a 0.45 µm filter to remove particulate matter.
-
Column Chromatography : The filtered extract is then subjected to column chromatography using Sephadex LH-20 resin. The column is eluted with 50% methanol at a flow rate of 1 mL/min. This step separates compounds based on their size and polarity.
-
Preparative High-Performance Liquid Chromatography (Pre-HPLC) : The fraction containing this compound is further purified using Pre-HPLC with a C18 column. A gradient elution with increasing concentrations of methanol (from 20% to 95%) is employed to achieve high purity. The detection wavelength is set at 270 nm.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant biological activity, particularly in the context of cancer cell biology. Studies have demonstrated its ability to reverse the epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cells. EMT is a critical process in cancer metastasis.
Inhibition of TGF-β-Induced EMT
This compound exerts its anti-metastatic effects by targeting two key signaling pathways: the TGF-β/Smad and the PI3K/Akt/mTOR pathways. Treatment of HCC cells with this compound at concentrations of 2.5 µM, 5 µM, and 10 µM was shown to counteract the effects of EMT induced by 10 ng/mL of TGF-β1. This inhibitory action leads to a decrease in the migratory and invasive capabilities of the cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Conclusion
This compound is a naturally occurring flavonoid glycoside with well-documented anti-cancer properties. Its isolation from various plant sources, particularly Dendrobium officinale, has been systematically achieved, and its structure has been elucidated through modern analytical techniques. The ability of this compound to inhibit key signaling pathways involved in cancer metastasis underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the natural origins, discovery, and molecular mechanisms of this compound.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoviolanthin Biosynthesis Pathway in Dendrobium officinale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoviolanthin, a significant C-glycosylflavonoid found in the medicinal orchid Dendrobium officinale, has garnered attention for its potential therapeutic properties. As a specific chemical marker for this species, understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Dendrobium officinale, integrating data from metabolomic, transcriptomic, and broader plant biochemical studies. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and diagrams of the metabolic pathway and experimental workflows to facilitate further research and application.
Introduction
Dendrobium officinale is a valuable plant in traditional medicine, known to produce a variety of bioactive secondary metabolites, including polysaccharides, alkaloids, and flavonoids. Among the flavonoids, this compound, an apigenin di-C-glycoside, is a characteristic and distinguishing compound of this species.[1] C-glycosylflavonoids are noted for their enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, which may contribute to their bioavailability and pharmacological activity.[2]
The biosynthesis of this compound follows the general flavonoid pathway, starting from the amino acid phenylalanine, and culminates in a series of specialized C-glycosylation steps. While the upstream pathway leading to the flavone backbone, apigenin, is well-established in many plants, the specific enzymes responsible for the C-glycosylation in D. officinale are yet to be fully characterized. This guide synthesizes the current knowledge to present a putative pathway for this compound biosynthesis.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Dendrobium officinale is proposed to proceed through the established phenylpropanoid and flavonoid pathways to generate the apigenin core, followed by sequential C-glycosylation events.
Phenylpropanoid Pathway
The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. This series of reactions is catalyzed by a set of core enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-coumarate:CoA ligase (4CL)
Flavonoid Biosynthesis: Formation of the Apigenin Backbone
The central flavonoid pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin. Naringenin is a critical branch point in flavonoid biosynthesis. For the formation of apigenin, naringenin is oxidized by flavone synthase (FNS) .
C-Glycosylation of the Apigenin Backbone
The formation of this compound, an apigenin-6-C-arabinoside-8-C-glucoside, requires two C-glycosylation steps. The biosynthesis of C-glycosylflavones in plants is understood to proceed via a 2-hydroxyflavanone intermediate.[3] Therefore, it is proposed that naringenin is first hydroxylated to 2-hydroxynaringenin by flavanone 2-hydroxylase (F2H) . This intermediate is then acted upon by specific C-glycosyltransferases (CGTs) .
The proposed steps are:
-
First C-glycosylation: A C-glucosyltransferase (CGT1) transfers a glucose moiety from UDP-glucose to the 8-position of the 2-hydroxynaringenin A-ring, forming 2-hydroxynaringenin-8-C-glucoside.
-
Second C-glycosylation: A second C-glycosyltransferase (CGT2), specific for arabinose, transfers an arabinose moiety from UDP-arabinose to the 6-position, yielding 2-hydroxynaringenin-6-C-arabinoside-8-C-glucoside.
-
Dehydration and Aromatization: The di-C-glycosylated 2-hydroxyflavanone is then dehydrated to form the final product, this compound.
It is important to note that the specific C-glycosyltransferases responsible for these steps in Dendrobium officinale have not yet been isolated and characterized. The proposed pathway is based on studies of C-glycosylflavonoid biosynthesis in other plant species.
Caption: Proposed biosynthesis pathway of this compound in Dendrobium officinale.
Quantitative Data
Quantitative analysis of this compound and related flavonoids in Dendrobium officinale is essential for quality control and for understanding the metabolic flux through the biosynthesis pathway. The following table summarizes available data on the content of this compound in D. officinale from various sources.
| Compound | Plant Part | Provenance | Concentration (µg/g dry weight) | Analytical Method | Reference |
| This compound | Stems | Guizhou (GZ) | 29.48 ± 0.36 | UPLC-MS/MS | [4] |
| This compound | Stems | Zhejiang (ZJ) | 12.66 ± 0.22 | UPLC-MS/MS | [4] |
| This compound | Stems | Yunnan (YN) | 12.91 ± 0.21 | UPLC-MS/MS |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound and its biosynthesis.
Extraction of Flavonoids from Dendrobium officinale
Objective: To extract flavonoids, including this compound, from plant material for subsequent analysis.
Protocol:
-
Sample Preparation: Dried plant material (e.g., stems) is ground into a fine powder.
-
Extraction Solvent: A mixture of methanol, water, and formic acid (e.g., 50:45:5, v/v/v) is commonly used.
-
Extraction Procedure:
-
A known weight of the powdered sample (e.g., 1 g) is mixed with the extraction solvent (e.g., 10 mL).
-
The mixture is subjected to ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes).
-
The mixture is then centrifuged to pellet the solid material.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with water to remove polar impurities.
-
The flavonoids are eluted with methanol.
-
-
Sample Concentration and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol:water) for analysis.
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in plant extracts.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm), is typically used.
-
Mobile Phase: A gradient elution with two solvents is employed:
-
Solvent A: Water with a small amount of acid (e.g., 0.1-0.5% formic acid).
-
Solvent B: Acetonitrile with a small amount of acid (e.g., 0.1-0.5% formic acid).
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring a specific product ion after fragmentation.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of genes encoding enzymes in the this compound biosynthesis pathway.
Protocol:
-
RNA Extraction: Total RNA is extracted from different tissues of Dendrobium officinale using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, CHS, FNS, and putative CGTs) and a reference gene (e.g., actin).
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Caption: General experimental workflow for the analysis of this compound.
Future Perspectives
The complete elucidation of the this compound biosynthesis pathway in Dendrobium officinale requires the identification and functional characterization of the specific C-glycosyltransferases involved. Future research should focus on:
-
Transcriptome Mining: Analyzing existing transcriptomic data from D. officinale to identify candidate genes belonging to the glycosyltransferase family 1.
-
Heterologous Expression and Enzyme Assays: Expressing candidate CGT genes in a heterologous host (e.g., E. coli or yeast) and performing in vitro enzyme assays with apigenin or 2-hydroxynaringenin as substrates to confirm their function.
-
Metabolic Engineering: Once the key enzymes are identified, metabolic engineering approaches can be employed to enhance the production of this compound in D. officinale or to produce it in a microbial host.
A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-based metabolomics of Dendrobium officinale revealing its antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
Isoviolanthin: A Technical Guide to its Antioxidant and Cytoprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoviolanthin, a flavonoid C-glycoside, presents a promising scaffold for therapeutic development due to the established antioxidant and cytoprotective activities of its chemical class. Flavonoid C-glycosides are known to mitigate oxidative stress and protect cells from damage, positioning them as candidates for addressing a range of pathologies underpinned by oxidative damage. This technical guide provides an in-depth overview of the theoretical antioxidant and cytoprotective properties of this compound, based on the known characteristics of structurally related flavonoid C-glycosides. It offers detailed experimental protocols for the evaluation of these properties, including standardized antioxidant assays and cell-based cytoprotection studies. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the potential mechanisms of action and the methodologies for their investigation. While specific quantitative data for this compound is not yet extensively available in public literature, this guide serves as a comprehensive resource for researchers to initiate and advance the study of this promising natural compound.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonoid C-glycoside, a class of plant secondary metabolites characterized by a C-C bond between a flavonoid aglycone and a sugar moiety. This structural feature confers greater stability compared to their O-glycoside counterparts. Flavonoids, in general, are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms. The cytoprotective effects of flavonoids are closely linked to their antioxidant capacity, as they can protect cells from damage induced by oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Given its chemical nature, this compound is hypothesized to possess significant antioxidant and cytoprotective potential, making it a compelling subject for further investigation in drug discovery and development.
Antioxidant Properties of Flavonoid C-Glycosides: A Framework for this compound
The antioxidant activity of flavonoids is primarily determined by their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. While specific data for this compound is limited, the general antioxidant mechanisms of flavonoid C-glycosides are well-understood and can be extrapolated.
Quantitative Antioxidant Capacity Assays
Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
Table 1: Hypothetical Antioxidant Activity of this compound (Illustrative)
| Assay | Principle | Expected Outcome for this compound (IC50/EC50 in µg/mL) | Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Data not available. Expected to show dose-dependent scavenging activity. | ~5-15 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. | Data not available. Expected to show potent radical scavenging. | ~2-10 |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Data not available. Expected to exhibit significant reducing power. | ~5-20 |
Note: The values in this table are illustrative and are intended to provide a framework for the expected outcomes of antioxidant assays for a flavonoid C-glycoside like this compound. Actual experimental data is required for validation.
Experimental Protocols for Antioxidant Assays
Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution is also prepared.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Methodology:
-
Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.
-
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Assay Procedure:
-
Add 10 µL of the sample to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe²⁺ equivalents per gram of sample.
Cytoprotective Properties of this compound
The cytoprotective effects of flavonoids like this compound are often mediated by their ability to counteract oxidative stress, which can otherwise lead to cellular damage and apoptosis.
Cellular Mechanisms of Cytoprotection
Flavonoids can protect cells through various mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): By neutralizing harmful free radicals within the cell.
-
Upregulation of Endogenous Antioxidant Defenses: Through the activation of signaling pathways such as the Nrf2-ARE pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Table 2: Potential Cytoprotective Effects of this compound against Oxidative Stress
| Assay | Cell Line | Oxidative Stressor | Measured Endpoint | Expected Outcome for this compound |
| MTT Assay | e.g., HepG2, SH-SY5Y | H₂O₂ or t-BHP | Cell Viability | Increased cell viability in a dose-dependent manner. |
| Cellular Antioxidant Activity (CAA) Assay | HepG2 | AAPH | Inhibition of DCFH oxidation | Dose-dependent reduction in cellular fluorescence. |
| Western Blot | Various | H₂O₂ | Nrf2 nuclear translocation, HO-1 expression | Increased nuclear Nrf2 and HO-1 protein levels. |
Experimental Protocols for Cytoprotective Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding a cytotoxic agent like hydrogen peroxide (H₂O₂) for a further incubation period.
-
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Principle: This assay measures the ability of a compound to prevent the oxidation of the probe 2',7'-dichlorofluorescin (DCFH) to the highly fluorescent dichlorofluorescein (DCF) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) within cells.
Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well, black-walled plate.
-
Loading with DCFH-DA: Treat cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Induction of Oxidative Stress: Add AAPH to induce the formation of peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation 485 nm, emission 538 nm).
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the translocation of Nrf2 from the cytoplasm to the nucleus and the upregulation of its target protein, HO-1, are measured.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an oxidative stressor. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Pathways and Workflows
Signaling Pathway: Nrf2-ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow: Cellular Antioxidant Activity Assay
A streamlined workflow for assessing the cellular antioxidant activity of a compound.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Logical Relationship: this compound's Cytoprotective Mechanism
A diagram illustrating the proposed logical flow from this compound treatment to cellular protection.
Caption: Proposed cytoprotective mechanism of this compound.
Conclusion and Future Directions
This compound, as a member of the flavonoid C-glycoside family, holds considerable promise as a natural antioxidant and cytoprotective agent. This guide has provided a comprehensive theoretical framework and detailed experimental protocols to facilitate the investigation of these properties. The immediate future for this compound research should focus on generating robust quantitative data for its antioxidant capacity using the assays detailed herein. Furthermore, elucidating its specific effects on cellular signaling pathways, particularly the Nrf2-ARE axis, will be crucial in understanding its mechanisms of cytoprotection. Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel agent for the prevention and treatment of diseases associated with oxidative stress.
In Silico Prediction of Isoviolanthin's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoviolanthin
This compound is a flavonoid glycoside that has been isolated from medicinal plants such as Dendrobium officinale.[1][2][3][4] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1] Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, suggesting its role in targeting pathways crucial for metastasis. Notably, it has been shown to exert its effects without inducing cytotoxicity in normal liver cells, making it a promising candidate for further investigation in cancer therapy. The primary known mechanism of action of this compound involves the modulation of key signaling pathways implicated in cancer progression.
Overview of In Silico Target Prediction Methodologies
In silico drug target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule, such as this compound, and its biological targets. These methods are broadly classified into ligand-based and structure-based approaches, with network pharmacology emerging as a powerful complementary strategy.
2.1. Ligand-Based Approaches
Ligand-based methods leverage the principle that molecules with similar structures are likely to exhibit similar biological activities. These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.
-
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are responsible for its biological activity. The resulting pharmacophore model can then be used as a query to screen large compound databases for molecules with similar features.
-
Chemical Similarity Searching: This method involves comparing the chemical structure of a query molecule (this compound) to a database of compounds with known biological targets. Molecules with a high degree of structural similarity are predicted to share common targets.
2.2. Structure-Based Approaches
Structure-based methods rely on the three-dimensional structure of the target protein to predict how a ligand will bind to it.
-
Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms score the different binding poses based on factors like binding energy, providing insights into the strength and nature of the interaction.
-
Inverse Docking: In contrast to traditional docking where one ligand is docked against a single target, inverse docking screens a single ligand against a large library of protein structures to identify potential targets.
2.3. Network Pharmacology
Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within the context of biological networks. It aims to understand the system-level effects of a drug by analyzing its interactions with multiple targets and their downstream pathways.
Proposed In Silico Workflow for this compound Target Prediction
The following workflow outlines a comprehensive in silico strategy to predict and validate the biological targets of this compound.
Known Signaling Pathways of this compound
Experimental studies have elucidated that this compound exerts its anti-metastatic effects in hepatocellular carcinoma by targeting the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound observed in experimental studies on hepatocellular carcinoma (HCC) cells.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| HepG2, Bel-7402 | Cell Viability (MTT) | 2.5 µM - 10 µM | No significant inhibition of HCC cell viability. | |
| HepG2, Bel-7402 | Cell Viability (MTT) | > 10 µM | Significant suppression of HCC cell viability. | |
| LO2 (normal liver) | Cell Viability (MTT) | Up to 100 µM | No cytotoxic effect. | |
| HepG2, Bel-7402 | Migration and Invasion | 2.5 µM, 5 µM, 10 µM | Dose-dependent reduction in migratory and invasive capacities. | |
| HepG2, Bel-7402 | MMP-2 and MMP-9 Secretion (ELISA) | 2.5 µM, 5 µM, 10 µM | Dose-dependent reduction in MMP-2 and MMP-9 levels. | |
| HepG2, Bel-7402 | EMT Marker Expression (Western Blot) | 2.5 µM, 5 µM, 10 µM | Reversal of TGF-β1-induced changes in EMT markers. |
Experimental Protocols for In Silico Target Prediction
This section provides detailed methodologies for the key in silico experiments outlined in the proposed workflow.
6.1. Protocol for Pharmacophore Modeling and Virtual Screening
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Generate multiple conformers of the ligand to account for its flexibility.
-
-
Pharmacophore Model Generation (Structure-Based):
-
If a known target with a co-crystallized ligand similar to this compound is available, use this complex to generate a structure-based pharmacophore model using software like LigandScout or Discovery Studio.
-
The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings that are crucial for binding.
-
-
Pharmacophore Model Generation (Ligand-Based):
-
If no suitable target structure is available, a ligand-based pharmacophore model can be generated by aligning a set of known active molecules that are structurally similar to this compound.
-
-
Database Preparation:
-
Select a compound database for screening (e.g., ZINC, ChEMBL).
-
Prepare the database by generating 3D conformers for each molecule.
-
-
Virtual Screening:
-
Use the generated pharmacophore model as a 3D query to screen the prepared compound database.
-
Molecules from the database that fit the pharmacophore query are identified as potential hits.
-
6.2. Protocol for Molecular Docking
-
Target Protein Preparation:
-
Retrieve the 3D structure of a putative target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site, which can be identified from the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described in the pharmacophore modeling protocol.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock or Glide to dock the prepared this compound into the defined binding site of the target protein.
-
The program will generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energy or docking score. A lower binding energy generally indicates a more favorable interaction.
-
Visualize the docked complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
6.3. Protocol for Network Pharmacology Analysis
-
Target Identification:
-
Compile a list of putative targets for this compound from the ligand-based and structure-based prediction methods.
-
-
Network Construction:
-
Use databases such as STRING and GeneCards to construct a protein-protein interaction (PPI) network for the identified targets.
-
Construct a drug-target-disease network by incorporating information on diseases associated with the targets.
-
-
Network Analysis and Visualization:
-
Use software like Cytoscape to visualize and analyze the constructed networks.
-
Identify key nodes (hub proteins) and pathways within the network that are likely to be modulated by this compound.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified targets to understand their biological functions and the pathways they are involved in.
-
Conclusion
The in silico prediction of biological targets offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like this compound. By integrating ligand-based, structure-based, and network pharmacology methods, researchers can generate a robust list of putative targets for subsequent experimental validation. The known activity of this compound on the TGF-β/Smad and PI3K/Akt/mTOR pathways provides a solid foundation for these computational studies. The methodologies and workflow presented in this guide offer a comprehensive framework for scientists and drug development professionals to further explore the therapeutic potential of this compound and accelerate the discovery of novel anti-cancer therapies.
References
- 1. Integrating Network Pharmacology and Experimental Validation to Identifying Key Herbal Components and Targets for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential anti-liver cancer targets and mechanisms of kaempferitrin based on network pharmacology, molecular docking and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonoid Glycosides in Traditional Chinese Medicine: A Technical Guide for Researchers
Introduction
Flavonoid glycosides, a major class of secondary metabolites ubiquitously found in the plant kingdom, are integral to the therapeutic efficacy of many traditional Chinese medicines (TCM). These compounds consist of a flavonoid aglycone linked to one or more sugar moieties. The glycosylation enhances their solubility and stability, and critically influences their bioavailability and pharmacological activities. In TCM, herbs rich in flavonoid glycosides are utilized for a wide array of conditions, including inflammatory diseases, cardiovascular disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the core aspects of flavonoid glycosides in TCM, tailored for researchers, scientists, and drug development professionals. It delves into their quantitative distribution, detailed experimental protocols for their study, and the molecular signaling pathways through which they exert their therapeutic effects.
Quantitative Distribution of Flavonoid Glycosides in Select TCM Herbs
The concentration of flavonoid glycosides in medicinal plants can vary significantly based on the species, geographical origin, harvest time, and processing methods. Accurate quantification is crucial for the quality control and standardization of herbal medicines. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques for this purpose.[1][2][3] The following tables summarize the content of prominent flavonoid glycosides in several commonly used TCM herbs.
| TCM Herb (Scientific Name) | Flavonoid Glycoside | Concentration Range (mg/g of dry weight) | Analytical Method | Reference(s) |
| Scutellaria baicalensis (黄芩) | Baicalin | 14.9 - 149 | HPLC | [4] |
| Wogonoside | 1.1 - 11.2 | HPLC | [4] | |
| Pueraria lobata (葛根) | Puerarin | 13.14 - 60.56 | HPLC | |
| Citrus reticulata (陈皮) | Hesperidin | 21.56 - 59.7 | HPLC | |
| Ginkgo biloba (银杏叶) | Flavone Glycosides (total) | ~37 | HPLC | |
| Epimedium spp. (淫羊藿) | Icariin | 16.9% of extract powder | HPLC | |
| Toona sinensis (香椿) | Rutin | 0.95 - 10.12 | HPLC-DAD | |
| Quercetin-3-O-β-D-glucoside | 0.46 - 4.13 | HPLC-DAD | ||
| Quercitrin | 1.12 - 11.89 | HPLC-DAD | ||
| Kaempferol-3-O-α-L-rhamnoside | 0.21 - 2.17 | HPLC-DAD | ||
| Sophora japonica (槐米) | Rutin | Not specified | LC-ESI-MS/MS | |
| Quercetin | Not specified | LC-ESI-MS/MS | ||
| Kaempferol | Not specified | LC-ESI-MS/MS | ||
| Glycyrrhiza uralensis (甘草) | Liquiritin | Not specified | 1H-qNMR | |
| Isoliquiritin | Not specified | 1H-qNMR |
Experimental Protocols
Extraction of Flavonoid Glycosides
The selection of an appropriate extraction method is critical for maximizing the yield of flavonoid glycosides from plant materials. Maceration, percolation, and Soxhlet extraction are conventional methods. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer higher efficiency and shorter extraction times.
Protocol: Microwave-Assisted Extraction of Icariin from Epimedium
This protocol is adapted from a patented method for extracting icariin.
-
Sample Preparation: Dry the stems and leaves of Epimedium and pulverize them to pass through a 60-mesh sieve.
-
Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol solution.
-
Extraction:
-
Place 10 kg of the powdered plant material into a microwave extraction apparatus.
-
Add the 50% ethanol solution at a solid-to-liquid ratio of 1:12 (w/v).
-
Set the microwave power to 800W and the temperature to 60°C.
-
Extract for 10 minutes.
-
-
Filtration and Concentration:
-
Filter the resulting extract to obtain the extraction liquor.
-
Subject the liquor to vacuum concentration to obtain a concentrate.
-
-
Purification:
-
Remove particulate impurities from the concentrate using a 0.45 µm millipore filtration membrane.
-
The resulting filtrate can be further purified by chromatographic methods.
-
Isolation and Purification of Flavonoid Glycosides
Column chromatography is a standard technique for the isolation and purification of flavonoid glycosides from crude extracts. High-speed counter-current chromatography (HSCCC) is another effective method.
Protocol: Isolation of Flavonoid Glycosides from Psidium guajava Leaves via HSCCC
This protocol is based on a published method for isolating flavonoid glycosides from guava leaves.
-
Sample Preparation: An ethyl acetate extract of Psidium guajava leaves is used as the starting material.
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v). The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
HSCCC Operation:
-
Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases.
-
Perform the separation using a high-speed counter-current chromatograph.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool the fractions containing the purified flavonoid glycosides.
Quantification of Flavonoid Glycosides by HPLC
Protocol: HPLC Quantification of Four Flavonol Glycosides in Toona sinensis
This protocol is adapted from a study on the quantitative analysis of flavonol glycosides in Toona sinensis leaves.
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD).
-
Chromatographic Conditions:
-
Column: Waters XBridge Shield RP18 column (150 mm × 4.6 mm, 3.5 μm).
-
Column Temperature: 35°C.
-
Mobile Phase: Acetonitrile (A) and water containing 0.30% trifluoroacetic acid (B).
-
Gradient Elution: A suitable gradient program to separate the target analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Prepare standard solutions of rutinoside, quercetin-3-O-β-D-glucoside, quercetin-3-O-α-L-rhamnoside, and kaempferol-3-O-α-L-rhamnoside of known concentrations.
-
Prepare sample solutions by extracting the powdered leaves of Toona sinensis with a suitable solvent, followed by filtration.
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Construct a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the amount of each flavonol glycoside in the sample using the respective calibration curve.
-
Signaling Pathways Modulated by Flavonoid Glycosides
Flavonoid glycosides exert their diverse pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several flavonoid glycosides, such as those from luteolin and kaempferol, have been shown to inhibit the NF-κB pathway.
Diagram: Inhibition of NF-κB Pathway by Luteolin Glycosides
References
- 1. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids by HPLC : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Flavonoid profiling of a traditional Chinese medicine formula of Huangqin Tang using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Isoviolanthin as a Modulator of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoviolanthin, a flavonoid glycoside extracted from Dendrobium officinale, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer metastasis.[1][2] This technical guide provides an in-depth overview of the molecular interactions between this compound and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility; its dysregulation is a hallmark of many cancers.[3][4] This document details the inhibitory effects of this compound on this pathway, presenting quantitative data from key experimental findings, comprehensive experimental protocols, and visual diagrams of the signaling cascade and workflows.
Introduction: The PI3K/Akt/mTOR Pathway and this compound
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cellular processes fundamental to cancer progression, including cell proliferation, survival, and angiogenesis.[3] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of a cascade of downstream effectors. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), which in turn activates Akt. Activated Akt then phosphorylates a variety of substrates, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex, in particular, plays a central role in promoting protein synthesis and cell growth through the phosphorylation of downstream targets like p70S6 kinase (P70S6K).
This compound is a flavonoid glycoside that has been identified as a potent inhibitor of this pathway. Research has shown that this compound can effectively suppress the phosphorylation of key components of the PI3K/Akt/mTOR cascade, thereby mitigating its pro-tumorigenic effects. This guide will explore the experimental evidence supporting this role of this compound.
Quantitative Data: Dose-Dependent Effects of this compound
The inhibitory effects of this compound on the PI3K/Akt/mTOR pathway and associated cellular processes have been quantified in hepatocellular carcinoma (HCC) cells. The following tables summarize the dose-dependent effects of this compound on protein phosphorylation, cell migration and invasion, and the expression of matrix metalloproteinases (MMPs).
Table 1: Effect of this compound on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in TGF-β1-induced HCC Cells
| Protein | This compound Concentration | Relative Phosphorylation Level (Normalized to Control) |
| p-Akt | 2.5 µM | Markedly Decreased |
| 5 µM | Markedly Decreased | |
| 10 µM | Markedly Decreased | |
| p-mTOR | 2.5 µM | Markedly Decreased |
| 5 µM | Markedly Decreased | |
| 10 µM | Markedly Decreased | |
| p-P70S6K | 2.5 µM | Markedly Decreased |
| 5 µM | Markedly Decreased | |
| 10 µM | Markedly Decreased |
Table 2: Effect of this compound on TGF-β1-induced Cell Migration and Invasion in HCC Cells
| Process | This compound Concentration | Inhibition of Migration/Invasion (Relative to TGF-β1 alone) |
| Cell Migration | 20 µM | Markedly Suppressed |
| Cell Invasion | 20 µM | Markedly Suppressed |
Table 3: Effect of this compound on TGF-β1-induced MMP-2 and MMP-9 Expression in HCC Cells
| Protein | This compound Concentration | Relative Protein Level (Normalized to TGF-β1 alone) |
| MMP-2 | 2.5 µM | Significantly Inhibited |
| 5 µM | Significantly Inhibited | |
| 10 µM | Significantly Inhibited | |
| MMP-9 | 2.5 µM | Significantly Inhibited |
| 5 µM | Significantly Inhibited | |
| 10 µM | Significantly Inhibited |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K/Akt/mTOR pathway.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Bel-7402, are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of EMT: To study the effects on metastasis-related processes, epithelial-mesenchymal transition (EMT) can be induced by treating the cells with 10 ng/mL of transforming growth factor-beta 1 (TGF-β1) for 48 hours.
-
This compound Treatment: Following TGF-β1 induction, cells are treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for a specified duration, typically 24 hours.
Western Blot Analysis
This protocol is for the detection and quantification of total and phosphorylated proteins within the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, P70S6K, and other proteins of interest.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is often used as a loading control.
Cell Migration and Invasion Assays (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
-
Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. For invasion assays, the inserts are pre-coated with Matrigel.
-
Cell Seeding: Cells are serum-starved for 24 hours, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is then counted under a microscope.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for Western blot analysis.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Isoviolanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoviolanthin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound as a potential therapeutic agent.
Chemical Properties of this compound
This compound, with the chemical formula C₂₇H₃₀O₁₄, is a C-glycosylflavone. Its structure consists of an apigenin backbone with two sugar moieties, glucose and rhamnose, attached at the C-6 and C-8 positions, respectively.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |
| Molecular Weight | 578.52 g/mol | [1][2] |
| Appearance | Yellow powder | [3] |
| Solubility | Soluble in methanol, water, DMSO, pyridine, and ethanol. | [3] |
| UV Absorption (λmax) | 216 nm, 271 nm, 336 nm (in methanol) |
Table 1: Physicochemical Properties of this compound
Spectral Data
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
-
UV-Vis Spectroscopy: In a methanol solution, this compound exhibits characteristic absorption peaks for flavonoids at 216 nm, 271 nm, and 336 nm.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for confirming the detailed chemical structure, including the positions of the glycosidic linkages and the stereochemistry of the sugar moieties.
Stability Profile of this compound
Understanding the stability of this compound under various conditions is critical for its development as a pharmaceutical agent. This includes its susceptibility to degradation by factors such as pH, temperature, and light.
While specific quantitative data on the forced degradation of this compound is limited in the current literature, general knowledge of flavonoid glycoside stability suggests that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidative and photolytic degradation.
Storage Recommendations for Stock Solutions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month (protect from light).
It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles. For enhanced solubility in aqueous solutions, warming the tube at 37°C and using an ultrasonic bath for a short period may be beneficial.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of this compound.
Structural Analysis of this compound
The following protocol outlines the general steps for the structural identification of this compound isolated from a plant source.
Methodology:
-
Solubility Test: Dissolve an adequate amount of the isolated compound in methanol and water to assess its solubility.
-
Flavonoid Characterization:
-
To a methanol solution of the compound, add magnesite powder and hydrochloric acid. A fuchsia color indicates the presence of a flavonoid backbone.
-
Perform the Molisch reaction to confirm the presence of sugar moieties. A positive result confirms the compound is a flavonoid glycoside.
-
-
Purity Determination: Determine the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Analysis:
-
Record the UV-Vis spectrum of the compound in methanol.
-
Obtain the mass spectrum using ESI-MS to determine the molecular weight.
-
Perform ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the complete chemical structure and compare the spectral data with literature values for confirmation.
-
Diagram 1: Workflow for the structural analysis of this compound.
Western Blot Analysis of Signaling Pathways
This protocol is designed to analyze the effect of this compound on the phosphorylation status of key proteins in the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture hepatocellular carcinoma (HCC) cells (e.g., HepG2, Bel-7402) to 70-80% confluency. Pre-treat the cells with 10 ng/mL of TGF-β1 to induce epithelial-mesenchymal transition (EMT) and then treat with varying concentrations of this compound.
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Smad2, p-Smad2, Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Diagram 2: General workflow for Western blot analysis.
Signaling Pathway Interactions
This compound has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating specific intracellular signaling pathways.
Inhibition of TGF-β/Smad and PI3K/Akt/mTOR Pathways
In hepatocellular carcinoma (HCC) cells, this compound has been demonstrated to inhibit TGF-β1-mediated migration and invasion by deactivating the epithelial-mesenchymal transition (EMT) process. This is achieved through the simultaneous inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Mechanism of Action:
-
TGF-β/Smad Pathway: this compound treatment leads to a decrease in the phosphorylation of Smad2 and Smad3, which are key downstream effectors of the TGF-β receptor. This inhibition prevents the translocation of Smad complexes to the nucleus and subsequent transcription of EMT-related genes.
-
PI3K/Akt/mTOR Pathway: this compound also reduces the phosphorylation of Akt and mTOR, central nodes in this pro-survival and pro-proliferative pathway. The downstream effector p70S6K is also dephosphorylated. Inhibition of this pathway contributes to the suppression of cell migration, invasion, and proliferation.
Diagram 3: this compound inhibits the TGF-β/Smad and PI3K/Akt/mTOR pathways.
Conclusion
This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in cancer progression makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of this compound's chemistry and stability, along with practical experimental protocols. Further research, particularly focused on detailed stability studies under forced degradation conditions, will be crucial for advancing its potential clinical applications.
References
A Technical Guide to the Extraction and Analysis of Isoviolanthin from Viola Species for Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Isoviolanthin, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the extensive flavonoid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Various species of the Viola genus, commonly known as violets or pansies, are recognized for their rich phytochemical profiles, which include a variety of flavonoids.[1][2] This technical guide provides an in-depth overview of the methodologies for extracting this compound from Viola species, tailored for researchers and professionals in the field of drug development. The document outlines detailed experimental protocols, data presentation for comparative analysis, and visualizations of relevant biological pathways.
While extensive research has been conducted on the extraction of flavonoids from Viola odorata and Viola tricolor, a highly detailed protocol for the specific isolation of this compound is well-documented in studies of Dendrobium officinale.[3] This guide will present a comprehensive extraction and purification strategy adapted from this well-established methodology, alongside broader techniques applicable to flavonoid extraction from Viola species.
Phytochemical Profile of Viola Species
Several species of the Viola genus are known to contain a diverse array of bioactive compounds. The primary classes of phytochemicals and their content can vary based on the species, geographical location, and extraction method.
Quantitative Data on Phytochemical Content
The following table summarizes the quantitative analysis of total phenolic and flavonoid content from various Viola species, providing a baseline for expected yields from crude extracts.
| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg/100mg) | Total Flavonoid Content (mg/100mg) | Reference |
| Viola odorata | Flower | Hydroalcoholic | 0.521 | 0.637 | |
| Viola canescens | Flower | Not Specified | 5.14 (mg GAE/g) | 6.51 (mg RE/g) | |
| Viola pilosa | Flower | Not Specified | 3.33 (mg GAE/g) | 3.61 (mg RE/g) | |
| Viola odorata | Leaf | Methanol | 0.34 (mg/g) | - | |
| Viola odorata | Leaf | n-Hexane | - | 0.021 (mg/g) |
Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. Direct comparison between studies may be limited due to different quantification standards and units.
Detailed Experimental Protocols for this compound Extraction
This section details a comprehensive protocol for the extraction and purification of this compound, adapted from established methods for flavonoid glycosides. This protocol should be considered a foundational methodology, with the understanding that optimization for specific Viola species may be required.
General Extraction Workflow
The overall process for isolating this compound involves initial solvent extraction, followed by liquid-liquid partitioning to separate compounds based on polarity, and concluding with chromatographic purification.
Caption: Workflow for this compound Extraction and Purification.
Step-by-Step Methodology
3.2.1 Preparation of Plant Material
-
Collect the aerial parts (leaves and flowers) of the desired Viola species.
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Dry the plant material in a hot air oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
3.2.2 Crude Extraction
-
Weigh the powdered plant material.
-
Add 80% ethanol to the powder in a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Perform reflux extraction for 2 hours. This process should be repeated three times to maximize the extraction yield.
-
After each extraction cycle, filter the mixture through gauze to separate the extract from the solid plant residue.
-
Combine the filtrates and concentrate the extract using a rotary evaporator until a thick paste is obtained.
3.2.3 Liquid-Liquid Partitioning
-
Suspend the concentrated paste in distilled water.
-
Transfer the suspension to a separating funnel.
-
Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate and discard the upper petroleum ether layer. This step removes non-polar compounds.
-
To the remaining aqueous layer, add an equal volume of ethyl acetate, shake, and allow the layers to separate. Collect and set aside the upper ethyl acetate fraction.
-
To the remaining aqueous layer, add an equal volume of n-butyl alcohol, shake, and allow for phase separation. The upper n-butyl alcohol fraction, which contains this compound, should be collected.
-
Concentrate the n-butyl alcohol fraction to dryness under vacuum.
3.2.4 Chromatographic Purification
-
Prepare a chromatographic column with AB-8 macroporous absorption resin.
-
Activate the column by washing it with 95% ethanol.
-
Dissolve the dried n-butyl alcohol extract in a small volume of distilled water.
-
Load the sample onto the prepared column.
-
Wash the column with distilled water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect the fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound and concentrate them to yield the final product.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound.
| HPLC Parameters | |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of 270 nm |
| Standard | Pure this compound for calibration curve |
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly those involved in inflammation and cellular proliferation.
Anti-inflammatory and Anti-cancer Signaling
Research has demonstrated that this compound can reverse the epithelial-mesenchymal transition (EMT) in cancer cells, a critical process in metastasis. This is achieved through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Caption: this compound's Inhibition of TGF-β and PI3K Pathways.
Flavonoids, in general, are also known to modulate inflammatory responses by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB by flavonoids can lead to a reduction in the production of pro-inflammatory cytokines.
Conclusion
The extraction of this compound from Viola species presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a robust framework for the isolation and analysis of this bioactive compound. The detailed protocols, while adapted from research on a different plant genus, offer a solid starting point for researchers. Further optimization of these methods for specific Viola species will be crucial for enhancing extraction efficiency and yield. The elucidation of this compound's mechanism of action on key signaling pathways underscores its potential in the development of new treatments for a range of diseases, including cancer. Continued research in this area is warranted to fully explore the therapeutic utility of this compound from Viola and other plant sources.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. phytojournal.com [phytojournal.com]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isoviolanthin Extraction from Dendrobium officinale Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and quantification of isoviolanthin, a bioactive flavonoid glycoside, from the leaves of Dendrobium officinale. The protocol outlines a reflux extraction method using aqueous ethanol, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC). Optimized extraction parameters and expected yields are presented in tabular format for clarity. Furthermore, a diagram of the experimental workflow is provided, along with an illustration of the signaling pathways influenced by this compound, to support further research and drug development applications.
Introduction
Dendrobium officinale, a valued herb in traditional medicine, is a rich source of various bioactive compounds, including polysaccharides, alkaloids, and flavonoids.[1] The leaves of this plant, often considered a byproduct, are a significant source of flavonoids, with this compound being a key constituent.[1][2] this compound has garnered scientific interest for its potential therapeutic properties, including its ability to reverse epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells by modulating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[3][4] This document presents a comprehensive protocol for the efficient extraction and analysis of this compound from Dendrobium officinale leaves, aimed at facilitating further pharmacological investigation and drug discovery.
Experimental Protocols
Materials and Equipment
-
Dried Dendrobium officinale leaf powder
-
Ethanol (analytical grade)
-
Petroleum ether (60-90 °C)
-
Ethyl acetate
-
n-Butanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
This compound standard (analytical standard)
-
Reflux extraction apparatus
-
Rotary evaporator
-
Separatory funnel
-
Column chromatography setup (Silica gel or other appropriate stationary phase)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Analytical balance
-
Filtration apparatus (gauze and 0.45 µm membrane filters)
Extraction of Crude this compound
This protocol is adapted from established methods for flavonoid extraction from Dendrobium officinale leaves.
-
Preparation of Plant Material: Dry the leaves of Dendrobium officinale at 60 °C in an oven and grind them into a fine powder.
-
Reflux Extraction:
-
Accurately weigh the dried leaf powder.
-
Add 78% ethanol at a solid-to-liquid ratio of 1:50 (g/mL).
-
Perform reflux extraction for 2 hours. For a more exhaustive extraction, the process can be repeated up to six times. A common practice is to repeat the extraction three times.
-
-
Filtration and Concentration:
-
Filter the extract through gauze to remove solid plant material.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined filtrate using a rotary evaporator until a thick paste is obtained.
-
Purification of this compound
The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.
-
Solvent Partitioning:
-
Suspend the crude extract paste in distilled water.
-
Transfer the suspension to a separatory funnel.
-
Add two volumes of petroleum ether (60-90 °C) and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step as necessary.
-
Subsequently, perform liquid-liquid extraction with ethyl acetate to separate flavonoids of lower polarity.
-
Finally, extract the aqueous layer with n-butanol to isolate more polar flavonoid glycosides, including this compound.
-
-
Column Chromatography:
-
Concentrate the n-butanol fraction to dryness.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the concentrated sample onto a pre-packed silica gel column.
-
Elute the column with a gradient of solvents, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions rich in this compound and concentrate them to yield the purified compound.
-
Quantification of this compound by HPLC
The following HPLC method can be used for the quantitative analysis of this compound in the extracts.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Dissolve a precisely weighed amount of the dried extract or purified sample in methanol and filter through a 0.45 µm membrane filter.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used. A specific gradient can be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Calibration and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A typical regression equation for this compound is y = 9.7296x + 59.31 (R² = 0.9968), where y is the peak area and x is the concentration in mg/L.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Data Presentation
The following tables summarize quantitative data related to the extraction and content of flavonoids in Dendrobium officinale leaves.
Table 1: Optimized Extraction Parameters for Total Flavonoids
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 78% | |
| Solid-to-Liquid Ratio | 1:50 g/mL | |
| Extraction Time | 2 hours | |
| Number of Extractions | 6 |
Table 2: Content of Flavonoids in Dendrobium officinale Leaves
| Compound | Content (mg/g dry weight) | Notes | Reference |
| Total Flavonoids | 7.66 - 9.50 | Varies based on plant source | |
| Total Flavonoids | Up to 35 mg per 50 mL extract | Under optimized conditions | |
| This compound and other flavonoid glycosides | 1.6378 - 2.0642 | Varies with harvesting season |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Quantification.
Signaling Pathways Modulated by this compound
Caption: this compound's Inhibition of EMT-related Signaling Pathways.
References
- 1. Bioactivities and Mechanism of Actions of Dendrobium officinale: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Traditional Uses, Phytochemistry, Pharmacology, and Quality Control of Dendrobium officinale Kimura et. Migo [frontiersin.org]
Application Note: HPLC-UV Method for the Quantification of Isoviolanthin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoviolanthin is a flavonoid glycoside found in various medicinal plants, such as Dendrobium officinale, Dendrobium crystallinum, and Viola etrusca.[1] As a member of the flavonoid family, this compound is of growing interest to researchers for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the separation and quantification of this compound in plant extracts. The described reversed-phase HPLC method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or quality control laboratory.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC-UV analysis for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or phosphoric acid)
-
Dried and powdered plant material
-
Syringe filters (0.45 µm)
Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Extraction: Accurately weigh approximately 1.0 g of the finely powdered plant material.[2]
-
Transfer the powder to a conical flask and add 25 mL of 80% methanol.[3]
-
For enhanced extraction efficiency, sonicate the mixture for 30-60 minutes.[2][4]
-
Centrifuge the mixture at 4000 rpm for 15-20 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 336 nm (based on reported UV absorption maxima for this compound)
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the tables below. The presented data are representative examples for flavonoid analysis and may vary based on the specific laboratory conditions and instrumentation.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| Retention Time (RT) | - | Approx. 15.2 min |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 100 | > 0.999 |
| Accuracy (% Recovery) | Low, Med, High QC | 98.5% - 102.1% |
| Precision (% RSD) | ||
| - Intra-day | Low, Med, High QC | < 2.0% |
| - Inter-day | Low, Med, High QC | < 3.0% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
Visualization
Experimental Workflow
Caption: Workflow for HPLC-UV Quantification of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and effective framework for the separation and quantification of this compound in plant extracts. The protocol is straightforward, utilizing common laboratory reagents and instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, which are critical for the quality assessment of plant-based products and for advancing research in phytochemistry and drug development.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phcogres.com [phcogres.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Isoviolanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoviolanthin is a flavonoid C-glycoside with demonstrated biological activities, including potential therapeutic effects in hepatocellular carcinoma.[1][2] The precise structural elucidation of this compound is crucial for understanding its structure-activity relationships and for quality control in drug development. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Identification of this compound
The structure of this compound has been identified as apigenin-6-C-glucosyl-8-C-rhamnoside. The structural analysis relies on a combination of one- and two-dimensional NMR spectroscopy to determine the carbon skeleton and the connectivity of the sugar moieties, and mass spectrometry to ascertain the molecular weight and fragmentation patterns.
Data Presentation:
The quantitative NMR and MS data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H NMR (400 MHz, DMSO-d₆) δ [ppm] (J [Hz]) | ¹³C NMR (101 MHz, DMSO-d₆) δ [ppm] |
| Aglycone (Apigenin) | ||
| 2 | - | 164.52 |
| 3 | 6.80 (s, 1H) | 102.82 |
| 4 | - | 182.64 |
| 5 | 13.91 (s, 1H) | 161.66 |
| 6 | - | 107.59 |
| 7 | - | 162.69 |
| 8 | - | 105.44 |
| 9 | - | 155.54 |
| 10 | - | 103.58 |
| 1' | - | 122.03 |
| 2' | 8.03 (d, J = 8.8 Hz, 2H) | 129.47 |
| 3' | 6.90 (d, J = 8.8 Hz, 2H) | 116.31 |
| 4' | - | 157.65 |
| 5' | 6.90 (d, J = 8.8 Hz, 2H) | 116.31 |
| 6' | 8.03 (d, J = 8.8 Hz, 2H) | 129.47 |
| 6-C-Glucose | ||
| 1'' | 4.71 (d, J = 10.1 Hz, 1H) | 73.80 |
| 2'' | - | 71.18 |
| 3'' | - | 79.18 |
| 4'' | - | 71.18 |
| 5'' | - | 82.32 |
| 6'' | - | 61.85 |
| 8-C-Rhamnose | ||
| 1''' | 5.02 (d, J = 5.8 Hz, 1H) | 74.90 |
| 2''' | - | 72.23 |
| 3''' | - | 74.55 |
| 4''' | - | 72.64 |
| 5''' | - | 77.73 |
| 6''' | 1.26 (d, J = 5.2 Hz, 3H) | 18.67 |
Data sourced from Yang et al. (2018).[1]
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | MS² Fragmentation Ions (m/z) |
| ESI- | 577.1561 | 457.1133, 413.0853, 383.0763, 353.0665, 325.0714 |
Note: The fragmentation data for the isomeric compound violanthin is presented here as a reference, as detailed fragmentation data for this compound was not available in the searched literature. The fragmentation pattern is expected to be very similar.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments in the structural elucidation of this compound.
2.1. Sample Preparation
-
Extraction: this compound can be extracted from plant sources like Dendrobium officinale using methanol.[1]
-
Purification: The crude extract is typically subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Sample for NMR: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample for MS: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase for analysis.
2.2. NMR Spectroscopy Protocol
-
Instrument: Bruker Avance III HD 400 MHz Digital NMR Spectrometer or equivalent.
-
Software: TopSpin, MestReNova, or similar NMR data processing software.
-
Experiments:
-
¹H NMR:
-
Pulse Program: zg30
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer for these experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.
-
-
2.3. Mass Spectrometry Protocol
-
Instrument: Thermo Finnigan LCQ FLEET (or equivalent) equipped with an Electrospray Ionization (ESI) source.
-
Software: Xcalibur or similar instrument control and data analysis software.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation, for example, starting with a low percentage of B and gradually increasing.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: Select the precursor ion [M-H]⁻ (m/z 577.1) for collision-induced dissociation (CID). Vary collision energy to obtain optimal fragmentation for structural confirmation.
-
Visualizations
3.1. Experimental Workflow for this compound Structural Elucidation
The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.
Caption: Workflow for this compound Analysis.
3.2. Logical Relationship for Structural Confirmation
This diagram shows the logical connections between the different spectroscopic data and the final confirmed structure of this compound.
Caption: Structural Confirmation Logic.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Violanthin | C27H30O14 | CID 442665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Viability Assays Using Isoviolanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoviolanthin, a flavonoid glycoside extracted from sources such as Dendrobium officinale, has garnered interest for its potential therapeutic properties, including anti-tumor activities.[1] Assessing the cytotoxic and cytostatic effects of compounds like this compound on various cell lines is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[2] This document provides detailed application notes and protocols for conducting in vitro cell viability assays using this compound, with a focus on the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Effects of this compound on Cell Viability
The following tables summarize the quantitative data on the effects of this compound on the viability of human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel-7402) and a normal human liver cell line (LO2). Data is derived from studies investigating the anti-cancer properties of this compound.
Table 1: Effect of this compound on the Viability of HepG2 and Bel-7402 Cancer Cell Lines
| This compound Concentration (µM) | Mean Cell Viability (%) - 24h | Mean Cell Viability (%) - 48h |
| HepG2 | ||
| 2.5 | ~100% | ~95% |
| 5 | ~100% | ~90% |
| 10 | ~95% | ~85% |
| 20 | ~80% | ~70% |
| 40 | ~65% | ~50% |
| 80 | ~50% | ~35% |
| 100 | ~40% | ~25% |
| Bel-7402 | ||
| 2.5 | ~100% | ~98% |
| 5 | ~100% | ~95% |
| 10 | ~98% | ~90% |
| 20 | ~85% | ~75% |
| 40 | ~70% | ~60% |
| 80 | ~55% | ~45% |
| 100 | ~45% | ~35% |
Note: Data is approximated from graphical representations in the cited literature and demonstrates a dose- and time-dependent inhibition of HCC cell viability. Higher concentrations of this compound lead to a significant decrease in cell viability.
Table 2: Effect of this compound on the Viability of LO2 Normal Liver Cells
| This compound Concentration (µM) | Mean Cell Viability (%) - 24h |
| 2.5 | >90% |
| 5 | >90% |
| 10 | >90% |
| 20 | >90% |
| 40 | >90% |
| 80 | >90% |
| 100 | >90% |
Note: this compound shows minimal cytotoxic effects on normal LO2 liver cells at concentrations up to 100 µM after 24 hours of treatment.
Experimental Protocols
This section provides a detailed protocol for performing an MTT assay to determine the effect of this compound on cell viability.
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HepG2, Bel-7402) and/or normal cell lines (e.g., LO2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10³ cells per well in 100 µL of complete culture medium. The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40, 80, and 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells in medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure times (e.g., 24 hours and 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm. A wavelength between 550 and 600 nm can also be used.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve. This can be used to determine the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%).
-
Signaling Pathways Modulated by this compound
Studies have shown that this compound can exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, migration, and invasion. In hepatocellular carcinoma cells, this compound has been found to inhibit the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Diagram of Signaling Pathways Inhibited by this compound
Caption: this compound inhibits TGF-β/Smad and PI3K/Akt/mTOR pathways.
Conclusion
This compound demonstrates significant anti-proliferative effects on hepatocellular carcinoma cells in a dose- and time-dependent manner, while exhibiting low toxicity to normal liver cells. The MTT assay is a reliable and straightforward method for quantifying these effects. The detailed protocol and data presented in these application notes provide a solid foundation for researchers investigating the in vitro bioactivity of this compound and similar compounds. Understanding the modulation of signaling pathways such as TGF-β/Smad and PI3K/Akt/mTOR by this compound offers valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
Isoviolanthin: A Promising Modulator of Cell Migration in Wound Healing and Cancer Research
Application Notes and Protocols for Researchers
Isoviolanthin, a flavonoid glycoside extracted from plants such as Dendrobium officinale, is emerging as a significant bioactive compound with demonstrated effects on cell migration. These properties position it as a molecule of interest for therapeutic applications in wound healing and as an anti-metastatic agent in cancer. This document provides detailed application notes and protocols for studying the effects of this compound on cell migration using in vitro wound healing (scratch) and transwell migration assays.
Application Notes
This compound has been shown to have dual effects on cell migration depending on the cellular context. In hepatocellular carcinoma (HCC) cells, this compound inhibits migration and invasion induced by transforming growth factor-beta 1 (TGF-β1).[1][2][3] This inhibitory effect is attributed to its ability to deactivate the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[1][3] Conversely, in the context of peripheral nerve regeneration, this compound has been found to promote the proliferation and migration of Schwann cells, suggesting its potential to aid in tissue repair.
These findings highlight the importance of investigating this compound in various cell types and under different stimuli to fully elucidate its therapeutic potential. The following protocols are designed to provide a standardized framework for researchers to explore the effects of this compound on cell migration.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on cell migration.
Table 1: Effect of this compound on TGF-β1-Induced Hepatocellular Carcinoma (HCC) Cell Migration and Invasion
| Cell Line | Assay | Treatment | Concentration (µM) | Incubation Time (h) | Result |
| HepG2 | Wound Healing | This compound | 2.5, 5, 10 | 24 | Dose-dependent inhibition of migration |
| Bel-7402 | Wound Healing | This compound | 2.5, 5, 10 | 24 | Dose-dependent inhibition of migration |
| HepG2 | Transwell Invasion | This compound | 2.5, 5, 10 | 24 | Dose-dependent inhibition of invasion |
| Bel-7402 | Transwell Invasion | This compound | 2.5, 5, 10 | 24 | Dose-dependent inhibition of invasion |
Table 2: Effect of this compound on Schwann Cell Migration
| Cell Line | Assay | Treatment | Concentration (µM) | Incubation Time (h) | Result |
| Schwann Cells | Transwell Migration | This compound | 2.5 | 48 | Significant promotion of migration |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in two dimensions.
Materials:
-
12-well or 6-well tissue culture plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 200 µL or 1 mL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 12-well or 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once cells reach confluence, you may replace the growth medium with a serum-free or low-serum medium for 24 hours to inhibit cell proliferation, which can be a confounding factor.
-
Creating the Scratch: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10 µM) to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (it is helpful to mark the plate to ensure imaging the same field of view over time). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 4, 8, 12, 24 hours) until the scratch in the control group is nearly closed.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the scratch at each time point using software like ImageJ. The percentage of wound closure is calculated as: ((Area at 0h - Area at Xh) / Area at 0h) * 100
Transwell Migration Assay
This assay measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cell culture medium (serum-free and serum-containing)
-
PBS
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluence. Prior to the assay, serum-starve the cells for 5-6 hours or overnight to reduce background migration.
-
Assay Setup:
-
Lower Chamber: Add 600-800 µL of medium containing a chemoattractant (e.g., 10-15% FBS) to the lower wells of the 24-well plate.
-
Upper Chamber: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 2 x 10⁴ cells/well. Add the cell suspension (e.g., 200 µL) containing the desired concentrations of this compound to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in a staining solution like 0.1% crystal violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the membrane to dry. The migrated cells can then be imaged and counted under a microscope. To quantify, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.
Signaling Pathways
Cell migration is a complex process regulated by a network of signaling pathways. This compound has been shown to modulate key pathways involved in this process.
TGF-β/Smad and PI3K/Akt/mTOR Signaling in Cancer Cell Migration
In the context of TGF-β1-induced cancer cell migration, this compound exerts an inhibitory effect. TGF-β1 typically promotes an epithelial-to-mesenchymal transition (EMT), which enhances cell motility. This compound appears to counteract this by inhibiting the phosphorylation of key proteins in the TGF-β/Smad and PI3K/Akt/mTOR pathways.
General Signaling Pathways in Wound Healing
The process of wound healing involves the coordinated migration of various cell types, including keratinocytes, fibroblasts, and endothelial cells. This is orchestrated by several key signaling pathways. While the direct effects of this compound on all these pathways in the context of wound healing are still under investigation, understanding these pathways provides a framework for future research. Key pathways include Rho GTPases, PI3K/Akt, TGF-β/Smad, and Wnt/β-catenin.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of EMT Markers after Isoviolanthin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-Mesenchymal Transition (EMT) is a crucial cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. Key molecular events in this transition include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin. This process is orchestrated by a network of signaling pathways and transcription factors, including Snail and Slug.[1][2][3]
Isoviolanthin, a flavonoid glycoside extracted from Dendrobium officinale, has emerged as a promising agent in cancer research.[4][5] Studies have demonstrated its potential to reverse EMT in cancer cells, suggesting a therapeutic role in mitigating metastasis. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key EMT markers.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins. The binding of antibodies is subsequently detected and quantified, providing insights into the relative abundance of the target proteins in different experimental conditions. In this context, Western blotting is employed to measure the changes in the expression levels of E-cadherin, N-cadherin, Vimentin, and Snail/Slug in response to this compound treatment.
Quantitative Data Summary
The following table summarizes the observed changes in the expression of key EMT markers in hepatocellular carcinoma (HCC) cells (HepG2 and Bel-7402) after treatment with this compound. The EMT was initially induced by transforming growth factor-beta 1 (TGF-β1).
| Marker | Role in EMT | Expected Change with EMT Induction (TGF-β1) | Observed Change with this compound Treatment |
| E-cadherin | Epithelial marker, cell adhesion | Decrease | Dose-dependent increase |
| ZO-1 | Epithelial marker, tight junctions | Decrease | Dose-dependent increase |
| N-cadherin | Mesenchymal marker, cell adhesion | Increase | Dose-dependent decrease |
| Vimentin | Mesenchymal marker, cytoskeleton | Increase | Dose-dependent decrease |
| Snail | EMT transcription factor | Increase | Dose-dependent decrease |
| Slug | EMT transcription factor | Increase | Dose-dependent decrease |
Data is derived from studies on TGF-β1-induced EMT in HCC cells treated with this compound at concentrations of 2.5 µM, 5 µM, and 10 µM.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the steps for culturing hepatocellular carcinoma cells and inducing EMT with TGF-β1, followed by treatment with this compound.
Materials:
-
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Bel-7402)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
This compound
-
6-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 or Bel-7402 cells in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
EMT Induction: Once the cells reach the desired confluency, replace the medium with fresh medium containing 10 ng/mL of TGF-β1 to induce EMT. Incubate for 48 hours. A control group without TGF-β1 treatment should be maintained.
-
This compound Treatment: After the initial 24 hours of TGF-β1 treatment, add this compound to the medium at various final concentrations (e.g., 2.5 µM, 5 µM, 10 µM) for the remaining 24 hours. A vehicle control (e.g., DMSO) should be included for the TGF-β1 treated group.
-
Incubation: Continue to incubate the cells for the final 24 hours.
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction.
Protein Extraction
This protocol describes the lysis of cells to extract total protein.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Store the protein samples at -80°C until use.
Western Blot Analysis
This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target EMT markers.
Materials:
-
Protein samples
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: this compound inhibits TGF-β1-induced EMT signaling.
Experimental Workflow
Caption: Western blot workflow for EMT marker analysis.
References
- 1. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Isoviolanthin's Anti-Cancer Effects: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Isoviolanthin's anti-cancer effects and detailed protocols for its investigation in animal models. While direct in vivo studies on isolated this compound are limited in publicly available literature, this document synthesizes findings from in vitro research and in vivo studies of extracts from Dendrobium officinale, a primary source of this compound, to guide future pre-clinical research.
Application Notes
This compound, a flavonoid glycoside isolated from Dendrobium officinale, has emerged as a promising candidate for cancer therapy.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3] The primary mechanism of action identified involves the dual inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Extracts of Dendrobium officinale, containing this compound, have shown significant anti-cancer activity in various animal models, including inhibiting gastric carcinogenesis in rats and suppressing tumor growth in non-small cell lung cancer xenograft models in mice. These studies suggest that this compound may contribute to the observed anti-tumor effects and warrant further investigation in dedicated in vivo models.
Key Signaling Pathways
This compound's anti-cancer activity is attributed to its modulation of key signaling pathways that regulate cell growth, proliferation, and metastasis. The primary pathways implicated are:
-
TGF-β/Smad Pathway: this compound inhibits the TGF-β1-induced phosphorylation of Smad2 and Smad3, key mediators of the canonical TGF-β signaling that promotes EMT.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting downstream signaling that contributes to cancer progression.
The dual blockade of these pathways leads to the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin, Snail), as well as decreased expression of matrix metalloproteinases (MMP-2 and MMP-9) involved in invasion.
Quantitative Data from Pre-clinical Studies
The following tables summarize key quantitative data from in vitro studies on this compound and in vivo studies on Dendrobium officinale extract.
Table 1: In Vitro Effects of this compound on Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| HepG2, Bel-7402 | This compound | 2.5, 5, 10 µM | Inhibition of TGF-β1-induced migration and invasion | |
| HepG2, Bel-7402 | This compound | 2.5, 5, 10 µM | Decreased secretion and protein levels of MMP-2 and MMP-9 | |
| HepG2, Bel-7402 | This compound | >10 µM | Significant suppression of cell viability in a dose- and time-dependent manner | |
| LO2 (normal liver cells) | This compound | up to 100 µM | No significant cytotoxic effect |
Table 2: In Vivo Anti-Cancer Effects of Dendrobium officinale Extract
| Animal Model | Cancer Type | Treatment | Dosage | Key Findings | Reference |
| Rats | Gastric Carcinogenesis | Dendrobium officinale extract (oral) | 2.4 and 4.8 g/kg | Significant inhibition of carcinogenesis at the high dose. | |
| Nude Mice | Non-small cell lung cancer (A549 xenograft) | Dendrobium officinale (intragastric) | High, medium, and low concentrations (specifics not detailed) | Decreased gross tumor volume compared to control, with the high concentration being most effective. |
Experimental Protocols
The following are detailed protocols for investigating the anti-cancer effects of this compound in animal models, based on established methodologies for flavonoid research.
Protocol 1: Xenograft Tumor Model in Nude Mice
This protocol is adapted from general procedures for testing flavonoids in xenograft models.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on a human cancer cell line xenograft in immunodeficient mice.
Materials:
-
This compound (purity >95%)
-
Human cancer cell line (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers
-
Surgical tools for necropsy
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 50-100 mm³). Monitor tumor volume every 2-3 days using calipers and the formula: Tumor Volume (mm³) = (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage of 0.5% CMC-Na)
-
Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive control (e.g., a standard chemotherapy agent for the cancer type)
-
-
Treatment Administration: Administer the treatments daily for a period of 3-4 weeks.
-
Monitoring: Monitor the body weight and general health of the mice twice a week.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and weigh them. Collect major organs (liver, lungs, spleen, kidneys) for histopathological analysis.
-
Analysis: Analyze tumor growth inhibition, changes in body weight, and any signs of toxicity. Perform immunohistochemistry on tumor tissues to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and the signaling pathways of interest (e.g., p-Smad2, p-Akt).
Protocol 2: Pharmacokinetic and Toxicity Assessment
Objective: To determine the pharmacokinetic profile and potential toxicity of this compound in rodents.
Materials:
-
This compound
-
Healthy mice or rats (e.g., C57BL/6 or Sprague-Dawley)
-
Vehicle for this compound
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage or intravenous injection). Use at least two different dose levels.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Toxicity Assessment (Acute): In a separate cohort, administer a single high dose of this compound and monitor the animals for 14 days for any signs of toxicity, including changes in body weight, behavior, and mortality. Perform gross necropsy and histopathology on major organs.
-
Toxicity Assessment (Sub-chronic): For a more detailed toxicity profile, administer daily doses of this compound for 28 days. Monitor the animals throughout the study and perform detailed hematology, clinical chemistry, and histopathology at the end of the treatment period.
Visualizations
This compound's Anti-Cancer Signaling Pathway
Caption: this compound's dual inhibition of TGF-β/Smad and PI3K/Akt/mTOR pathways.
Experimental Workflow for Xenograft Model
Caption: Workflow for investigating this compound's efficacy in a xenograft model.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways [mdpi.com]
Application Notes: Isoviolanthin as a Potential Therapeutic Agent for Hepatocellular Carcinoma
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and stands as a leading cause of cancer-related mortality worldwide.[1][2] A major challenge in HCC treatment is the high rate of metastasis, which is the primary cause of poor prognosis and early recurrence.[3] Epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer cell migration, invasion, and metastasis.[3][4] Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EMT in cancer cells. Isoviolanthin, a flavonoid glycoside extracted from the medicinal plant Dendrobium officinale, has emerged as a promising therapeutic agent. It has been shown to inhibit TGF-β1-induced EMT in HCC cells, thereby reducing their migratory and invasive capabilities. Notably, this compound demonstrates selective cytotoxicity, significantly inhibiting the proliferation of HCC cells while showing no toxic effects on normal human liver cells at effective concentrations.
Mechanism of Action
This compound exerts its anti-metastatic effects in hepatocellular carcinoma by simultaneously deactivating two critical signaling pathways that are often dysregulated in HCC: the TGF-β/Smad pathway and the PI3K/Akt/mTOR pathway. TGF-β1 typically activates both of these pathways to promote EMT. This compound treatment effectively decreases the phosphorylation of key proteins in both cascades, including Smad2, Smad3, Akt, and mTOR, in a dose-dependent manner. By inhibiting these pathways, this compound reverses the molecular changes associated with EMT, such as the upregulation of N-cadherin and Snail and the downregulation of E-cadherin. This dual-pathway inhibition ultimately suppresses HCC cell migration and invasion.
Data Summary
Table 1: Effect of this compound on Cell Viability
This table summarizes the dose-dependent effect of this compound on the viability of human HCC cell lines (HepG2, Bel-7402) and a normal human liver cell line (LO2) after 24 and 48 hours of treatment, as determined by MTT assay. Data are presented as a percentage of cell viability compared to an untreated control.
| Cell Line | Concentration (µM) | Viability after 24h (%) | Viability after 48h (%) |
| LO2 | 2.5 - 100 | No significant toxicity | No significant toxicity |
| HepG2 | 2.5 | ~100 | ~98 |
| 5 | ~99 | ~95 | |
| 10 | ~98 | ~90 | |
| 20 | ~90 | ~75 | |
| 40 | ~70 | ~50 | |
| 80 | ~55 | ~35 | |
| Bel-7402 | 2.5 | ~100 | ~99 |
| 5 | ~99 | ~96 | |
| 10 | ~97 | ~92 | |
| 20 | ~88 | ~70 | |
| 40 | ~65 | ~45 | |
| 80 | ~50 | ~30 |
Note: Concentrations of ≤10 µM were considered non-toxic to HCC cells and were selected for subsequent functional assays.
Table 2: Effect of this compound on EMT Markers and MMPs in TGF-β1-Treated HCC Cells
This table shows the modulatory effect of this compound on the expression of key EMT-related proteins and matrix metalloproteinases (MMPs) in HCC cells stimulated with 10 ng/mL TGF-β1.
| Target Protein | Treatment Group | Relative Expression/Secretion Level | Pathway Modulated |
| E-cadherin | TGF-β1 | Decreased | TGF-β/Smad, PI3K/Akt |
| TGF-β1 + this compound | Increased (dose-dependent) | Inhibition | |
| N-cadherin | TGF-β1 | Increased | TGF-β/Smad, PI3K/Akt |
| TGF-β1 + this compound | Decreased (dose-dependent) | Inhibition | |
| Snail | TGF-β1 | Increased | TGF-β/Smad, PI3K/Akt |
| TGF-β1 + this compound | Decreased (dose-dependent) | Inhibition | |
| MMP-2 | TGF-β1 | Increased | PI3K/Akt/mTOR |
| TGF-β1 + this compound | Decreased (dose-dependent) | Inhibition | |
| MMP-9 | TGF-β1 | Increased | PI3K/Akt/mTOR |
| TGF-β1 + this compound | Decreased (dose-dependent) | Inhibition |
Experimental Protocols
1. Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on both cancerous and non-cancerous liver cells.
-
Materials:
-
HCC (HepG2, Bel-7402) and normal (LO2) liver cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5 to 100 µM). Include untreated wells as controls.
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
2. Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of HCC cells.
-
Materials:
-
6-well plates
-
HCC cells
-
200 µL pipette tips
-
Serum-free medium
-
TGF-β1 (10 ng/mL)
-
This compound
-
Inverted microscope with a camera
-
-
Protocol:
-
Seed HCC cells in 6-well plates and grow them to ~90% confluency.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free medium containing the respective treatments: Control, TGF-β1, and TGF-β1 plus this compound (2.5, 5, 10 µM).
-
Capture images of the wound at 0 hours and 24 hours at the same position.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
-
3. Cell Invasion Assay (Transwell Assay)
This protocol quantifies the invasive potential of HCC cells through a basement membrane matrix.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
24-well plates
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs, methanol, crystal violet stain
-
-
Protocol:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
-
Resuspend HCC cells (5 x 10⁴ cells) in serum-free medium with the respective treatments (TGF-β1, TGF-β1 + this compound).
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with 0.1% crystal violet.
-
Count the stained cells in several random fields under a microscope to quantify invasion.
-
4. Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways and EMT.
-
Materials:
-
Treated HCC cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-Smad2, E-cadherin, N-cadherin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize protein levels.
-
References
- 1. Phytochemicals as Potential Lead Molecules against Hepatocellular Carcinoma - Rayginia - Current Medicinal Chemistry [rjpbr.com]
- 2. Flavonoids Effects on Hepatocellular Carcinoma in Murine Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application of Isoviolanthin in Studying Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoviolanthin, a flavonoid glycoside extracted from the leaves of Dendrobium officinale, has emerged as a significant compound in cancer research, particularly in the study of epithelial-mesenchymal transition (EMT).[1][2] EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, a critical step in cancer progression, metastasis, and drug resistance.[3][4][5] this compound has demonstrated the ability to reverse TGF-β1-induced EMT in hepatocellular carcinoma (HCC) cells, suggesting its potential as a therapeutic agent for advanced-stage metastatic cancers. This document provides detailed application notes and protocols for utilizing this compound to study EMT in a research setting.
Mechanism of Action
This compound exerts its inhibitory effects on EMT by deactivating key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the dual inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. TGF-β1, a potent inducer of EMT, activates both the canonical Smad pathway and the non-Smad PI3K/Akt/mTOR pathway. This compound treatment has been shown to decrease the phosphorylation of key proteins in both pathways, including Smad2, Smad3, Akt, mTOR, and p70S6K, in a dose-dependent manner. This dual inhibition leads to the suppression of mesenchymal markers and the restoration of epithelial markers, thereby reversing the EMT phenotype.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration, invasion, and the expression of key EMT markers in TGF-β1-induced hepatocellular carcinoma cells (HepG2 and Bel-7402).
Table 1: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Migration (% of Control) | Invasion (% of Control) |
| HepG2 | Control | 100 | 100 |
| TGF-β1 (10 ng/mL) | ~450 | ~400 | |
| TGF-β1 + this compound (2.5 µM) | ~350 | ~300 | |
| TGF-β1 + this compound (5 µM) | ~250 | ~200 | |
| TGF-β1 + this compound (10 µM) | ~150 | ~120 | |
| Bel-7402 | Control | 100 | 100 |
| TGF-β1 (10 ng/mL) | ~400 | ~350 | |
| TGF-β1 + this compound (2.5 µM) | ~300 | ~280 | |
| TGF-β1 + this compound (5 µM) | ~200 | ~200 | |
| TGF-β1 + this compound (10 µM) | ~120 | ~110 |
Table 2: Effect of this compound on the Expression of EMT-Related Proteins
| Cell Line | Treatment | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Snail (Transcription Factor) |
| HepG2 | Control | High | Low | Low | Low |
| TGF-β1 (10 ng/mL) | Low | High | High | High | |
| TGF-β1 + this compound (10 µM) | Increased | Decreased | Decreased | Decreased | |
| Bel-7402 | Control | High | Low | Low | Low |
| TGF-β1 (10 ng/mL) | Low | High | High | High | |
| TGF-β1 + this compound (10 µM) | Increased | Decreased | Decreased | Decreased |
Table 3: Effect of this compound on Matrix Metalloproteinases (MMPs)
| Cell Line | Treatment | MMP-2 Secretion (pg/mL) | MMP-9 Secretion (pg/mL) |
| HepG2 | Control | ~100 | ~150 |
| TGF-β1 (10 ng/mL) | ~400 | ~500 | |
| TGF-β1 + this compound (2.5 µM) | ~300 | ~400 | |
| TGF-β1 + this compound (5 µM) | ~200 | ~300 | |
| TGF-β1 + this compound (10 µM) | ~150 | ~200 | |
| Bel-7402 | Control | ~120 | ~180 |
| TGF-β1 (10 ng/mL) | ~450 | ~550 | |
| TGF-β1 + this compound (2.5 µM) | ~350 | ~450 | |
| TGF-β1 + this compound (5 µM) | ~250 | ~350 | |
| TGF-β1 + this compound (10 µM) | ~180 | ~250 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Bel-7402, and the normal human liver cell line LO2 can be used.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of EMT: To induce EMT, pretreat HCC cells with 10 ng/mL of recombinant human TGF-β1 for 48 hours.
-
This compound Treatment: Following TGF-β1 induction, treat the cells with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) for an additional 24 hours.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Primary Antibodies: E-cadherin, N-cadherin, Vimentin, Snail, Smad2, p-Smad2, Smad3, p-Smad3, Akt, p-Akt, mTOR, p-mTOR, p70S6K, p-p70S6K, MMP-2, MMP-9, and GAPDH.
Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing TGF-β1 and different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 and 24 hours.
-
Analysis: Measure the wound closure area to quantify cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium.
-
Treatment: Add medium containing 10% FBS as a chemoattractant to the lower chamber. Add TGF-β1 and this compound to both chambers.
-
Incubation: Incubate for 24 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.
Immunofluorescence Staining
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with TGF-β1 and this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Block with 5% BSA and incubate with the primary antibody against Vimentin overnight at 4°C. Then, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Observe the cells using a fluorescence microscope.
Visualizations
Caption: this compound inhibits TGF-β1-induced EMT by blocking the Smad and PI3K/Akt/mTOR pathways.
Caption: Experimental workflow for studying the effect of this compound on EMT.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Testing Isoviolanthin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the bioactivity of Isoviolanthin, a flavonoid glycoside, in cell culture. The methodologies outlined below are designed to assess its cytotoxic, anti-cancer, anti-inflammatory, and antioxidant properties.
Overview of this compound and its Bioactivities
This compound, a flavonoid extracted from sources like Dendrobium officinale, has demonstrated significant potential as a therapeutic agent.[1][2][3] Preclinical studies have highlighted its anti-cancer properties, particularly in hepatocellular carcinoma (HCC), where it has been shown to inhibit cell proliferation, migration, and invasion.[1][2] The primary mechanism of its anti-cancer action involves the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways, which are crucial in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Furthermore, the general properties of flavonoids suggest that this compound may also possess anti-inflammatory and antioxidant activities. These protocols will guide the investigation of these potential therapeutic benefits.
General Cell Culture and this compound Preparation
Cell Line Selection and Maintenance
-
For Anti-Cancer Studies (Hepatocellular Carcinoma):
-
HepG2 (human hepatocellular carcinoma)
-
Bel-7402 (human hepatocellular carcinoma)
-
LO2 (human normal liver cell line - for cytotoxicity comparison)
-
-
For Anti-Inflammatory Studies:
-
RAW 264.7 (murine macrophage cell line)
-
-
General Culture Conditions: Cells should be cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Assessment of Cytotoxicity and Anti-Proliferative Activity
This protocol utilizes the MTT assay to determine the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed HepG2, Bel-7402, and LO2 cells into 96-well plates at a density of 2.5 x 10³ cells/well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40, 80, and 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation
| Cell Line | This compound (µM) | Incubation Time (h) | Cell Viability (%) |
| HepG2 | 0 (Control) | 24 | 100 |
| 2.5 | 24 | Data | |
| 5 | 24 | Data | |
| ... | ... | ... | |
| Bel-7402 | 0 (Control) | 24 | 100 |
| ... | ... | ... | |
| LO2 | 0 (Control) | 24 | 100 |
| ... | ... | ... |
Note: This table should be populated with experimental data. Previous studies have shown that this compound at concentrations up to 100 µM has no significant cytotoxic effect on normal LO2 liver cells.
Protocol 2: Assessment of Anti-Inflammatory Activity
This protocol uses the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and this compound-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Data Presentation
| Treatment | Nitric Oxide (NO) Concentration (µM) |
| Control (untreated) | Data |
| LPS (1 µg/mL) | Data |
| LPS + this compound (Concentration 1) | Data |
| LPS + this compound (Concentration 2) | Data |
| ... | ... |
Protocol 3: Assessment of Antioxidant Activity
This protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to measure intracellular reactive oxygen species (ROS) production.
Detailed Protocol
-
Cell Seeding: Seed cells (e.g., HepG2 or RAW 264.7) in a 24-well plate or a black-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress (Optional): Induce oxidative stress by treating the cells with an agent like H₂O₂ or another ROS inducer for a short period.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel cytotoxicity assay or by protein quantification).
Data Presentation
| Treatment | ROS-Induced Fluorescence (Arbitrary Units) |
| Control (untreated) | Data |
| Oxidative Stress Inducer | Data |
| Inducer + this compound (Concentration 1) | Data |
| Inducer + this compound (Concentration 2) | Data |
| ... | ... |
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression levels in key signaling pathways, such as the TGF-β/Smad, PI3K/Akt/mTOR, and MAPK pathways, to elucidate the mechanism of action of this compound.
Detailed Protocol
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound and/or an appropriate stimulant (e.g., TGF-β1 for EMT studies) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See table below for suggested antibodies).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Suggested Primary Antibodies
| Pathway | Target Proteins |
| TGF-β/Smad | p-Smad2, p-Smad3, Smad2, Smad3, E-cadherin, N-cadherin, Vimentin, Snail, Slug |
| PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR, PI3K, Akt, mTOR |
| MAPK | p-ERK1/2, p-p38, p-JNK, ERK1/2, p38, JNK |
| Inflammation (NF-κB) | p-IκBα, IκBα, p-p65, p65 |
| Loading Control | β-actin, GAPDH |
Signaling Pathway Diagrams
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Isoviolanthin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by Isoviolanthin, a flavonoid glycoside, using flow cytometry. This document outlines the underlying principles, detailed experimental protocols, and expected data presentation. While direct quantitative flow cytometry data for this compound-induced apoptosis is not extensively available in the current literature, this guide presents a representative methodology and data interpretation based on the known pro-apoptotic effects of similar flavonoid compounds.
Introduction to this compound and Apoptosis
This compound, a flavonoid extracted from sources like Dendrobium officinale, has been investigated for its potential anti-cancer properties.[1][2] Flavonoids are a class of natural compounds known to induce programmed cell death, or apoptosis, in cancer cells through various molecular mechanisms.[3][4] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can selectively induce apoptosis in cancer cells are promising therapeutic agents.
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level. One of the most common methods involves the dual staining of cells with Annexin V and Propidium Iodide (PI). In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes. In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
Table 1: Representative Data of Apoptosis Induction by this compound in Cancer Cells
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| This compound | 25 | 68.3 ± 4.2 | 15.7 ± 2.5 | 16.0 ± 2.1 |
| This compound | 50 | 45.1 ± 5.1 | 28.4 ± 3.8 | 26.5 ± 3.3 |
| This compound | 100 | 22.7 ± 4.8 | 45.2 ± 5.5 | 32.1 ± 4.7 |
Note: The data presented in this table is hypothetical and serves as a representative example of the dose-dependent pro-apoptotic effects typically observed with flavonoid compounds. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound-induced apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest (e.g., HepG2, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 10 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Remove the medium from the wells and add 2 mL of the prepared this compound dilutions or vehicle control. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and adjust for spectral overlap.
-
Gating: Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software to quadrant the dot plot and quantify the percentage of cells in each population:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Primarily necrotic cells
-
Signaling Pathways and Experimental Workflow
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Signaling Pathways Potentially Modulated by this compound
While direct studies on this compound-induced apoptotic signaling are limited, research indicates its inhibitory effects on the TGF-β/Smad and PI3K/Akt/mTOR pathways. These pathways are known to regulate cell survival and proliferation, and their inhibition can indirectly promote apoptosis. Flavonoids, in general, are known to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
The following diagram illustrates a potential mechanism by which this compound may induce apoptosis.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Isoviolanthin Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isoviolanthin from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a flavonoid glycoside that can be extracted from various plants, including Dendrobium officinale.[1][2] It has demonstrated potential as an anticancer agent, particularly against hepatocellular carcinoma.[2] Research has shown that this compound can inhibit the migration and invasion of cancer cells by deactivating signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR.[3][4]
Q2: What are the known plant sources of this compound?
A2: this compound has been isolated from several traditional medicinal herbs. The most prominently cited source is Dendrobium officinale, particularly its leaves. Other reported sources include Dendrobium crystallinum, Viola etrusca, and Glycyrrhiza species.
Q3: What is the general biosynthesis pathway for this compound?
A3: this compound, being an isoflavonoid, is synthesized in plants through the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. A key enzyme, chalcone synthase (CHS), then catalyzes the formation of naringenin chalcone, a precursor for flavonoids. The specific isoflavone backbone is formed through the action of isoflavone synthase (IFS) and subsequent enzymatic modifications like glycosylation to produce this compound.
Q4: What environmental and agronomic factors can influence the yield of flavonoid glycosides like this compound?
A4: The yield of flavonoid glycosides is influenced by various factors. Environmental stresses such as drought, extreme temperatures, and excessive solar radiation can alter plant metabolism and affect the production of secondary metabolites. Agronomic practices, including harvest timing, can also have a significant impact; for instance, the total content of four flavonoid glycosides in Dendrobium officinale showed significant seasonal variations, with the highest yields in February and July. Additionally, factors like soil moisture, nutrient levels, and even the application of foliar fertilizers can play a role in overall plant health and secondary metabolite production.
Troubleshooting Guide
Q1: I am experiencing low this compound yield during extraction. What are the potential causes and solutions?
A1: Low yield can stem from several factors related to the extraction process. The choice of solvent, extraction time, temperature, and solid-to-liquid ratio are all critical. Ensure you are using an optimized protocol. For example, one study optimized the extraction of flavonoid glycosides from D. officinale leaves using 43.24% ethanol at 59.63°C for 22.44 minutes with a solid-to-liquid ratio of 1:37.91 g/mL.
Q2: My final this compound product has low purity. How can I improve the purification process?
A2: Impurities often co-extract with the target compound. A multi-step purification process is recommended. After initial solvent extraction, partitioning with immiscible solvents (e.g., petroleum ether and ethyl acetate) can remove compounds with different polarities. Subsequently, column chromatography is essential. Techniques like silica column chromatography followed by preparative high-performance liquid chromatography (Pre-HPLC) on a C18 column have been used effectively to achieve purity greater than 98%.
Q3: The this compound appears to be degrading during my experiment. What steps can I take to prevent this?
A3: Flavonoids can be sensitive to heat and light. Controlling the temperature during extraction is crucial to balance efficiency with preventing thermal degradation. During purification and storage, it is advisable to protect the compound from light. For long-term storage, keeping the purified this compound at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of analytical techniques is required for structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is used to determine purity. For structural identification, techniques such as Mass Spectrometry (MS) to determine the molecular weight and formula, as well as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the precise chemical structure, are necessary.
Quantitative Data on Extraction Parameters
The following table summarizes optimized conditions for extracting flavonoid glycosides, including this compound, from Dendrobium officinale leaves, as reported in the literature.
| Parameter | Optimized Value | Reference |
| Extraction Temperature | 59.63 °C | |
| Extraction Time | 22.44 minutes | |
| Solid-to-Liquid Ratio | 1:37.91 g/mL | |
| Ethanol Concentration | 43.24 % |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol is based on the methodology for extracting this compound from Dendrobium officinale leaves.
-
Preparation: Collect and dry the plant leaves in an oven at 60°C, then crush them into a powder.
-
Extraction: Weigh the powdered plant material. Add 80% ethanol and perform reflux extraction for 2 hours. Repeat this extraction process three times.
-
Concentration: Filter the combined extracts through gauze and concentrate the filtrate using a rotary evaporator until it becomes a thick paste.
-
Initial Fractionation:
-
Suspend an aliquot of the paste in distilled water.
-
Transfer the suspension to a separating funnel and add two volumes of petroleum ether (60–90 °C) for extraction. Collect the upper petroleum ether fraction.
-
To the remaining lower layer, add two volumes of ethyl acetate. Collect the upper ethyl acetate fraction, which will contain this compound.
-
Protocol 2: Purification of this compound
This protocol outlines the steps to purify the crude extract to achieve high-purity this compound.
-
Column Chromatography: Subject the ethyl acetate fraction from Protocol 1 to column chromatography. The specific type of column (e.g., silica) may vary.
-
Preparative HPLC (Pre-HPLC):
-
Further purify the fraction containing this compound using Pre-HPLC with a C18 column.
-
Mobile Phase: A gradient of methanol in water is typically used. For example, a gradient changing from 20% to 30%, 50%, and 95% methanol can be employed.
-
Detection: Set the detection wavelength to 270 nm.
-
Flow Rate: A typical flow rate is 2.5 mL/min.
-
-
Final Product: Collect the purified fractions containing this compound. The purity can be verified by analytical HPLC, which should exceed 98%.
Visualizations
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Parameters for Isoviolanthin Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of isoviolanthin.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound separation using reversed-phase HPLC?
A1: For separating flavonoid glycosides like this compound, a C18 column is the most common choice.[1] A gradient elution is generally preferred over isocratic elution, especially for complex samples like plant extracts, as it can resolve compounds with a wide range of polarities.[2] The mobile phase typically consists of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B), with both phases acidified to improve peak shape.[2][3]
Q2: Why is my this compound peak tailing, and how can I fix it?
A2: Peak tailing for this compound, which has acidic hydroxyl groups, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4] This interaction can be minimized by operating the mobile phase at a lower pH (e.g., 2.5-3.5) by adding an acid modifier like 0.1% formic or acetic acid. This protonates the silanol groups, reducing their interaction with the polar analyte. Using a high-purity, end-capped column also significantly reduces these secondary interactions. Other potential causes include column contamination, sample overload, or using a sample solvent that is stronger than the mobile phase.
Q3: I am seeing poor resolution between my this compound peak and other components. What steps can I take to improve it?
A3: Poor resolution can be addressed by optimizing the mobile phase, column, and other chromatographic conditions.
-
Adjust the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution. Acetonitrile generally offers lower viscosity and better UV transparency.
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of this compound and other analytes, thereby affecting their retention and improving separation.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with different chemistry, such as a phenyl-hexyl column, may provide the necessary selectivity.
Q4: My retention times for this compound are shifting between runs. What is causing this?
A4: Shifting retention times can stem from several factors.
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared freshly and accurately for each run. If pH is critical, the use of a buffer is recommended for better control.
-
Column Temperature Fluctuations: Employ a column oven to maintain a constant and stable temperature.
-
System Leaks: Check for any leaks in the system, particularly at fittings and pump seals, as this can cause flow rate fluctuations.
-
Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient. Inadequate equilibration is a common cause of retention time drift.
Q5: Should I use acetonitrile or methanol as the organic solvent?
A5: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its higher UV transparency. However, methanol can be a cost-effective alternative and can offer different selectivity, which might be advantageous for resolving specific peaks. The choice between them can significantly impact the separation, so it is a key parameter to optimize.
Data Presentation: Starting HPLC Parameters
The following table summarizes typical starting parameters for the method development of this compound separation. These should be considered a baseline for further optimization.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard, versatile column for reversed-phase chromatography. Smaller particle sizes (e.g., <2 µm) can increase efficiency but also backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification helps to suppress the ionization of silanol groups and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is often a good first choice. Methanol can be tested as an alternative to alter selectivity. |
| Gradient | 5-95% B over 20-30 minutes | A broad initial gradient helps to determine the approximate elution time of this compound. The gradient can then be flattened around this point to improve resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjustments may be needed based on column dimensions and particle size. |
| Column Temperature | 25-30 °C | Maintaining a consistent temperature with a column oven is crucial for reproducible retention times. |
| Injection Volume | 5-20 µL | Should be minimized to prevent column overload, which can cause peak distortion. |
| Detection Wavelength | ~271 nm and ~336 nm | Based on published UV absorption peaks for this compound. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Prepare Mobile Phase A (Aqueous): Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. Carefully add 1 mL of HPLC-grade formic acid.
-
Prepare Mobile Phase B (Organic): Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle. Carefully add 1 mL of HPLC-grade formic acid.
-
Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to remove dissolved gases, which can cause baseline noise and pump issues.
-
Filtration: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.
Protocol 2: General Optimization Workflow
-
System Equilibration: Install the selected column (e.g., C18, 150 x 4.6 mm, 5 µm) and purge the HPLC system with the newly prepared mobile phases.
-
Initial Run: Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10-15 column volumes.
-
Scouting Gradient: Perform an injection of the this compound standard or sample using a broad linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Evaluate Chromatogram: Assess the initial chromatogram for peak shape, retention time, and resolution from other components.
-
Optimize Gradient: Based on the scouting run, adjust the gradient to improve resolution. If this compound elutes at 40% B, design a shallower gradient around that point (e.g., 30% to 50% B over 20 minutes).
-
Fine-Tuning: Further optimize the separation by adjusting other parameters such as flow rate, column temperature, or by changing the organic modifier (e.g., substituting acetonitrile with methanol) to alter selectivity.
Visual Workflow and Troubleshooting Diagrams
References
Technical Support Center: Isoviolanthin Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blotting to investigate the effects of Isoviolanthin.
Frequently Asked questions (FAQs)
Q1: I am not seeing any bands or only very weak bands for my target protein after treating cells with this compound. What could be the issue?
A1: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Insufficient Protein Loaded: this compound may downregulate the expression of your target protein. Ensure you are loading a sufficient amount of total protein in each lane. It is recommended to load between 20–30 µg of total protein from cell lysates.[1]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may not be optimal. Perform an antibody titration to determine the best dilution for your specific experimental conditions.[2][3]
-
Inefficient Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[3] If transfer is inefficient, optimize the transfer time and voltage, especially for high molecular weight proteins.
-
Inactive Primary or Secondary Antibody: Ensure your antibodies have been stored correctly and have not expired. To check the activity of your secondary antibody, you can perform a dot blot.
-
Insufficient Incubation Time: For low abundance proteins, extending the primary antibody incubation time to overnight at 4°C can enhance the signal.[4]
Q2: I am observing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?
A2: High background can be caused by several factors. Consider the following solutions:
-
Inadequate Blocking: Ensure you are using an appropriate blocking buffer and blocking for a sufficient amount of time. Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Block for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Insufficient Washing: Increase the number and duration of your washing steps after primary and secondary antibody incubations to remove unbound antibodies. Using a detergent like Tween-20 in your wash buffer can also help.
-
Membrane Drying Out: Never let the membrane dry out during the incubation steps as this can cause high background.
Q3: I am seeing multiple non-specific bands in addition to my band of interest. What is causing this?
A3: Non-specific bands can be frustrating. Here are some potential causes and solutions:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for your target.
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of non-specific bands. Try loading a smaller amount of total protein.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding.
-
Sample Degradation: Protein degradation can result in smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.
Q4: Can this compound, as a flavonoid, interfere with my Western blot experiment?
A4: Yes, flavonoids have the potential to interfere with certain steps of the experimental workflow.
-
Protein Quantification: Flavonoids can interfere with colorimetric protein assays like the Bradford or BCA assay, potentially leading to an overestimation of protein concentration. This could result in inconsistent loading across your gel. To mitigate this, it is recommended to precipitate the protein using acetone to remove the interfering flavonoid before quantification.
-
Direct Interaction: While less common in Western blotting itself, be aware that plant-derived compounds can sometimes have unforeseen interactions. If you observe unexpected results, consider including additional controls, such as a vehicle-only control, to ensure the observed effects are due to this compound and not the solvent or other factors.
Experimental Protocols
Protein Extraction from Cells Treated with this compound
-
After treating cells with this compound and appropriate controls, place the cell culture dish on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
Acetone Precipitation for Protein Quantification
-
Take a small aliquot of your protein extract for quantification.
-
Add four volumes of ice-cold acetone to the protein extract.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Allow the protein pellet to air dry. Do not over-dry.
-
Resuspend the pellet in a suitable buffer for your chosen protein quantification assay (e.g., BCA or Bradford).
SDS-PAGE and Western Blotting
-
Determine the protein concentration of your lysates.
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the bands using a chemiluminescence detection system.
Data Presentation
Table 1: Recommended Antibody Dilutions for Key Signaling Pathways
| Target Protein | Pathway | Recommended Primary Antibody Dilution |
| p-Smad2/3 | TGF-β/Smad | 1:1000 |
| Smad2/3 | TGF-β/Smad | 1:1000 |
| p-Akt | PI3K/Akt/mTOR | 1:1000 - 1:2000 |
| Akt | PI3K/Akt/mTOR | 1:1000 - 1:2000 |
| p-mTOR | PI3K/Akt/mTOR | 1:1000 |
| mTOR | PI3K/Akt/mTOR | 1:1000 |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Visualizations
Caption: Western Blot workflow for studying the effects of this compound.
References
Technical Support Center: Isolation of Isoviolanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address purity challenges encountered during the isolation of isoviolanthin, a flavonoid glycoside with significant research interest.[1] This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts of Dendrobium officinale containing this compound?
A1: Crude extracts of Dendrobium officinale are complex mixtures containing various classes of compounds that can act as impurities during this compound isolation. These include:
-
Polysaccharides: These are often abundant in plant extracts and can interfere with chromatographic separation.[1]
-
Other Flavonoid Glycosides: Compounds with similar structures, such as vicenin 2, vicenin 3, and rutin, may co-elute with this compound.[2]
-
Phenolic Acids: These compounds are commonly found in plant extracts and can have similar polarities to flavonoid glycosides.
-
Bibenzyls and Phenanthrenes: These are characteristic compounds of the Dendrobium genus and can be present in significant amounts.[1][3]
-
Alkaloids: Various types of alkaloids have been identified in Dendrobium officinale and can complicate purification.
-
Pigments: Chlorophylls and carotenoids from the plant material can also be present in the initial extract.
Q2: What are the key stability concerns for this compound during the isolation process?
A2: this compound, as a flavonoid glycoside, can be susceptible to degradation under certain conditions. Key stability concerns include:
-
pH: Flavonoids are often more stable in slightly acidic conditions. Exposure to strong acids or bases can lead to hydrolysis of the glycosidic bonds or degradation of the flavonoid backbone.
-
Temperature: Elevated temperatures, especially in the presence of oxygen and light, can accelerate degradation. It is advisable to perform extraction and purification steps at controlled, moderate temperatures.
-
Enzymatic Degradation: Plant material contains endogenous enzymes that can degrade flavonoids. Proper handling and extraction procedures are necessary to minimize enzymatic activity.
-
Oxidation: Flavonoids are susceptible to oxidation. The use of antioxidants or inert atmospheres can be beneficial during prolonged storage of extracts or purified compounds. The presence of a sugar moiety, as in this compound, can offer some protection against degradation compared to the aglycone.
Q3: What purity level is generally expected for this compound after preparative HPLC, and how can it be assessed?
A3: Following a multi-step purification process culminating in preparative HPLC, the purity of this compound is expected to be high, typically >95%. Purity is most commonly assessed by analytical High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometry (MS). The purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying any residual impurities.
Troubleshooting Guide
Section 1: Macroporous Resin Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Adsorption of this compound | Inappropriate Resin Type: The polarity of the resin may not be suitable for this compound. | Select a weakly polar or non-polar resin for effective adsorption of flavonoids. |
| High Flow Rate: The residence time of the sample on the column is insufficient for effective binding. | Reduce the flow rate during sample loading to allow for equilibrium to be reached. | |
| Incorrect Sample pH: The pH of the sample solution may affect the ionization state and adsorption of this compound. | Adjust the pH of the sample solution to optimize adsorption. For flavonoids, a slightly acidic pH is often beneficial. | |
| Poor Recovery/Desorption | Inappropriate Elution Solvent: The eluting solvent may be too weak to desorb this compound effectively. | Increase the polarity of the elution solvent. A gradient of increasing ethanol concentration in water (e.g., 30% to 70% ethanol) is often effective for desorbing flavonoids. |
| Strong Irreversible Adsorption: The compound may be too strongly bound to the resin. | Consider using a different type of macroporous resin with a lower affinity for the target compound. | |
| Co-elution of Impurities | Similar Adsorption Properties: Impurities may have similar polarities and affinities for the resin as this compound. | Optimize the washing step after sample loading with a solvent of intermediate polarity to remove weakly bound impurities before eluting the target compound. |
| Column Overloading: Exceeding the binding capacity of the resin can lead to poor separation. | Reduce the amount of crude extract loaded onto the column. |
Section 2: Sephadex LH-20 Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds with Similar Molecular Weights | Incorrect Solvent System: The elution solvent is not providing adequate selectivity. | Sephadex LH-20 separates based on both size exclusion and partition chromatography. Experiment with different solvent systems (e.g., methanol, ethanol, or mixtures with water or chloroform) to exploit differences in polarity and achieve better separation. |
| Column Channeling: The column is not packed uniformly, leading to uneven solvent flow and poor resolution. | Ensure the Sephadex LH-20 is properly swelled in the chosen solvent before packing. Pack the column carefully to create a homogenous bed. Do not let the column run dry. | |
| Slow Flow Rate | Column Compression: Applying excessive pressure can compress the gel bed, restricting flow. | Use gravity flow or a peristaltic pump at a low flow rate. Avoid high pressures. |
| Fine Particles Clogging the Column: The sample may contain particulate matter. | Filter the sample through a 0.45 µm filter before loading it onto the column. | |
| Peak Tailing | Secondary Interactions: this compound may be interacting with the dextran matrix of the Sephadex. | Modify the mobile phase by adding a small amount of acid or base to suppress ionization and reduce secondary interactions. |
| Column Overloading: Too much sample has been loaded onto the column. | Reduce the sample load. The sample volume should ideally be 1-2% of the total bed volume. |
Section 3: Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of this compound with an Impurity | Inadequate Mobile Phase Composition: The mobile phase does not provide sufficient resolution between this compound and the impurity. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water. A shallow gradient may be necessary to separate closely eluting compounds. |
| Inappropriate Stationary Phase: The column chemistry is not suitable for separating the compounds of interest. | Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity. | |
| Peak Splitting or Broadening | Column Overloading: Injecting too much sample can lead to poor peak shape. | Reduce the injection volume or the concentration of the sample. |
| Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column Degradation: The column performance has deteriorated. | Flush the column or replace it if necessary. Ensure the mobile phase pH is within the stable range for the column. | |
| Low Recovery | Precipitation on the Column: The compound may be precipitating at the head of the column. | Ensure the sample is fully dissolved in the injection solvent. A small amount of a stronger solvent like DMSO may be needed, but the injection volume should be kept small. |
| Compound Degradation: this compound may be unstable under the HPLC conditions. | Ensure the mobile phase is not too acidic or basic. Protect the sample from light and heat. | |
| High Backpressure | Blocked Frit or Column: Particulate matter in the sample or mobile phase has clogged the column. | Filter all samples and mobile phases. Reverse flush the column at a low flow rate. If the pressure remains high, the column may need to be replaced. |
| Precipitated Buffer: Buffer salts have precipitated in the system. | Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when using high percentages of organic solvent. Flush the system with water to dissolve precipitated salts. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Dendrobium officinale
-
Extraction:
-
Dry the leaves of Dendrobium officinale and grind them into a fine powder.
-
Extract the powder with 75-78% ethanol in water at a solid-to-liquid ratio of 1:50 (g/mL).
-
Perform the extraction for 2 hours with agitation. Repeat the extraction process multiple times (e.g., six times) for optimal yield.
-
Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.
-
-
Fractionation:
-
Suspend the concentrated aqueous extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butyl alcohol. This compound is expected to be enriched in the n-butyl alcohol fraction.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Macroporous Resin Chromatography:
-
Dissolve the n-butyl alcohol fraction in a small volume of distilled water.
-
Pack a column with AB-8 macroporous resin, pre-equilibrated with distilled water.
-
Load the sample onto the column at a controlled flow rate.
-
Wash the column with distilled water to remove highly polar impurities like polysaccharides.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor by TLC or analytical HPLC to identify the fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Combine and dry the this compound-rich fractions from the macroporous resin step.
-
Dissolve the residue in 50% methanol.
-
Pack a column with Sephadex LH-20, pre-swelled and equilibrated in 50% methanol.
-
Load the sample and elute with 50% methanol. Collect fractions and monitor for the presence of this compound.
-
-
Preparative HPLC:
-
Combine and concentrate the purified fractions from the Sephadex LH-20 column.
-
Dissolve the sample in the mobile phase for HPLC.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile (or methanol) in water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of signaling pathways by this compound.
References
- 1. Dendrobium officinale Kimura et Migo: A Review on Its Ethnopharmacology, Phytochemistry, Pharmacology, and Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in the contents of four flavonoid glycosides in edible Dendrobium officinale leaves during different harvesting periods and optimization of the extraction process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minimizing degradation of Isoviolanthin during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Isoviolanthin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties.[1][2] Like many flavonoids, this compound is susceptible to degradation under various physical and chemical conditions encountered during extraction processes. Factors such as temperature, pH, light, and the choice of solvent can significantly impact its stability, leading to reduced yields and the formation of unwanted byproducts.[3][4]
Q2: What are the primary factors that cause this compound degradation during extraction?
The primary factors contributing to the degradation of this compound and related flavonoid glycosides include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3] For many flavonoids, a temperature range of 40°C to 70°C is often effective for extraction, but for thermolabile compounds like this compound, lower temperatures are preferable.
-
pH: Extreme pH levels, both acidic and alkaline, can lead to the degradation of flavonoids. Studies on similar isoflavones show that degradation is more pronounced at acidic pH (e.g., 3.1) compared to neutral or slightly acidic conditions when heated.
-
Light: Exposure to light, especially UV radiation, can cause photodegradation of flavonoids.
-
Solvent Choice: The polarity and chemical nature of the extraction solvent can influence the stability of this compound. While polar solvents like ethanol-water mixtures are effective for extracting flavonoid glycosides, the specific composition can affect stability.
-
Enzymatic Degradation: If the plant material is not properly handled (e.g., dried at appropriate temperatures), endogenous enzymes can degrade this compound.
Q3: What are the typical UV absorption peaks for this compound?
Based on experimental data, this compound exhibits characteristic UV absorption peaks at approximately 216 nm, 271 nm, and 336 nm. These peaks can be used for its detection and quantification using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a UV detector.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during this compound extraction and provides solutions to minimize degradation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high temperature. Excessive heat during extraction (e.g., high-temperature reflux) can break down the this compound molecule. | Optimize the extraction temperature. Consider using methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature. For thermal methods, use the lowest effective temperature and minimize extraction time. A study on flavonoid glycosides from Dendrobium officinale suggests an optimal extraction temperature of around 59.63°C. |
| Degradation due to improper pH. The pH of the extraction solvent can significantly affect the stability of this compound. | Maintain a slightly acidic to neutral pH (around 5-7) during extraction. Avoid strongly acidic or alkaline conditions. Buffering the extraction solvent may be beneficial. | |
| Photodegradation. Exposure of the extract to light, particularly UV light, can lead to the degradation of this compound. | Conduct the extraction in a dark environment or use amber-colored glassware to protect the sample from light. Minimize light exposure during all subsequent processing steps. | |
| Presence of unknown peaks in HPLC chromatogram | Formation of degradation products. The additional peaks may correspond to the aglycone part of this compound or other breakdown products resulting from hydrolysis or oxidation. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can provide insights into the degradation pathway and help optimize the extraction conditions to prevent their formation. |
| Co-extraction of impurities. The extraction solvent may be co-extracting other compounds from the plant matrix that have similar chromatographic properties. | Optimize the selectivity of the extraction by adjusting the solvent composition. A pre-extraction wash with a non-polar solvent like hexane can help remove lipids and other non-polar impurities. | |
| Inconsistent extraction results | Variability in extraction parameters. Minor variations in temperature, time, solvent-to-solid ratio, and particle size of the plant material can lead to inconsistent yields. | Standardize all extraction parameters. Ensure precise control over temperature, duration, solvent composition, and the physical state of the plant material. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation by using a modern, low-temperature extraction technique.
1. Sample Preparation:
- Dry the plant material (e.g., Dendrobium officinale leaves) at a controlled temperature (e.g., 40-50°C) to inactivate degradative enzymes.
- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
- Solvent: Prepare an 80% aqueous ethanol solution (v/v).
- Solid-to-Liquid Ratio: Use a ratio of 1:20 (g/mL) of powdered plant material to the extraction solvent.
- Ultrasonication: Place the mixture in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.
- Extraction Time: Sonicate for 30 minutes.
3. Post-Extraction Processing:
- Filtration: Immediately after extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
- Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
- Storage: Store the concentrated extract in an amber vial at -20°C to prevent degradation.
Protocol 2: Reflux Extraction with Minimized Degradation
This protocol adapts a traditional extraction method to minimize this compound degradation.
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
2. Extraction:
- Solvent: 80% aqueous ethanol (v/v).
- Apparatus: Set up a reflux extraction apparatus with a condenser to prevent solvent loss.
- Extraction: Heat the mixture of powdered plant material and solvent to a gentle boil and maintain reflux for 2 hours. A study on related flavonoid glycosides suggests an optimal extraction time of around 22.44 minutes, which could be a starting point for optimization.
- Temperature Control: Use a heating mantle with precise temperature control to avoid overheating.
3. Post-Extraction Processing:
- Follow the same post-extraction processing steps as in Protocol 1.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Conditions
| Parameter | Risk of Degradation | Recommended Conditions for Minimizing Degradation |
| Temperature | High | 40-60°C |
| pH | Low (< 4) and High (> 8) | 5-7 |
| Light | High (especially UV) | Dark or amber glassware |
| Oxygen | High | Minimize headspace in storage containers; consider inert gas blanket (e.g., nitrogen) |
| Solvent | Inappropriate polarity or reactivity | 70-80% Ethanol in water |
Visualizations
Caption: Workflow for this compound extraction with minimized degradation.
Caption: Factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for Isoviolanthin extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvent for Isoviolanthin extraction. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper extraction important?
This compound is a flavonoid C-glycoside, a type of anthocyanin, found in various plants, including Dendrobium officinale.[1][2][3] Proper extraction is crucial for obtaining a high yield of the pure compound, which is essential for accurate downstream applications such as bioactivity screening and drug development. Inefficient extraction can lead to low yields and the co-extraction of impurities that may interfere with experimental results.
Q2: What are the key chemical properties of this compound to consider for solvent selection?
This compound is a polar molecule due to the presence of multiple hydroxyl groups in its structure.[3] The principle of "like dissolves like" is central to selecting an appropriate solvent. Therefore, polar solvents are most effective for its extraction.[4] It is soluble in solvents such as methanol, ethanol, and water.
Q3: Which solvents are most commonly used for this compound and other anthocyanin extractions?
The most frequently used solvents for anthocyanin extraction are methanol, ethanol, acetone, and water, often used as aqueous mixtures. These solvents can disrupt plant cell walls and solubilize the polar this compound molecules. Acidification of these solvents with a small amount of a weak acid (e.g., formic acid, acetic acid) is a common practice to maintain the stability of the anthocyanin structure in its flavylium cation form, which is typically red and stable in acidic conditions.
Q4: How do different solvents compare in terms of extraction efficiency?
The choice of solvent significantly impacts the yield and purity of the extracted this compound. Methanol is often considered an excellent solvent for phenol extraction due to its high efficiency. However, aqueous mixtures of ethanol (e.g., 70-80%) are also highly effective and are often preferred due to their lower toxicity. The optimal solvent and its concentration should be determined experimentally for each specific plant matrix.
Data Presentation: Solvent Comparison for Anthocyanin Extraction
The following table summarizes quantitative data on the extraction yield of anthocyanins using different solvents from various plant sources. While specific yields for this compound may vary depending on the plant material, this data provides a general comparison of solvent efficiency.
| Solvent System | Plant Source | Relative Anthocyanin Yield/Efficiency | Reference(s) |
| Methanol | Wine Pomace | Best recovery (20% higher than ethanol, 73% higher than water) | |
| Methanol | Strawberries | High | |
| Methanol:Water | Strawberries | High | |
| Ethanol | Strawberries | High | |
| 70% Ethanol | Sideritis species | Most effective for flavonoids | |
| Acetone | Strawberries | Moderate, but extract was unstable and degraded after 48h | |
| Water | Strawberries | Low | |
| Chloroform:Methanol | Strawberries | High |
Experimental Protocols
Protocol 1: General Laboratory-Scale Extraction of this compound
This protocol outlines a standard solid-liquid extraction method for this compound from a dried plant matrix.
Materials:
-
Dried and powdered plant material containing this compound
-
Extraction Solvent (e.g., 80% Ethanol or 70% Methanol, acidified with 0.1% formic acid)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Amber glass storage vials
Procedure:
-
Sample Preparation: Weigh 10 g of the dried and powdered plant material.
-
Extraction:
-
Place the plant material in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the chosen extraction solvent (a 1:10 solid-to-liquid ratio is a good starting point).
-
Stir the mixture using a magnetic stirrer for 30 minutes at room temperature.
-
Transfer the flask to an ultrasonic bath and sonicate for 30 minutes.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
-
Solvent Removal:
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of this compound.
-
-
Storage:
-
Transfer the concentrated extract to an amber glass vial and store it at -20°C to prevent degradation from light and temperature.
-
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Solvent | The polarity of the solvent may not be optimal. Try a different solvent system. For example, if you used pure ethanol, try an aqueous ethanol mixture (e.g., 70% or 80%). |
| Incomplete Extraction | The extraction time or method may be insufficient. Increase the extraction time, or incorporate a more vigorous extraction method like ultrasonication or microwave-assisted extraction. |
| Degradation of this compound | This compound may be degrading during the extraction process. See the "Degradation of this compound" section below for more details. |
| Improper Sample Preparation | The particle size of the plant material may be too large, limiting solvent penetration. Ensure the plant material is finely ground. |
| Incorrect Solid-to-Liquid Ratio | An insufficient volume of solvent will not fully extract the compound. A common starting ratio is 1:10 (g/mL). |
Issue 2: Color Change of the Extract (e.g., browning)
| Potential Cause | Troubleshooting Step |
| Oxidation | The phenolic hydroxyl groups of this compound are susceptible to oxidation, which can cause browning. Minimize exposure to air by working quickly and using sealed containers. Consider adding an antioxidant like ascorbic acid to the extraction solvent. |
| pH Instability | Anthocyanins are most stable at a low pH (typically below 3). If the pH of your extract is too high, the flavylium cation can be converted to other, less stable forms. Ensure your extraction solvent is appropriately acidified. |
| High Temperature | Excessive heat during extraction or solvent evaporation can accelerate degradation. Use a rotary evaporator at a low temperature (<40°C). |
Issue 3: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step |
| Solvent is too Non-polar | If your extract contains a high amount of chlorophyll or lipids, consider a pre-extraction step with a non-polar solvent like hexane to remove these impurities before the main extraction. |
| Solvent is too Polar | If you are co-extracting a large amount of sugars, a less polar solvent mixture may be beneficial. Alternatively, a purification step using solid-phase extraction (SPE) can be employed to separate this compound from more polar impurities. |
Mandatory Visualization
Logical Relationships: Troubleshooting Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield.
Experimental Workflow: this compound Extraction and Purification
Caption: A general workflow for the extraction and purification of this compound.
Signaling Pathways: this compound Interaction
Caption: this compound's inhibitory effect on the TGF-β/Smad and PI3K/Akt/mTOR pathways.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Refinement of Isoviolanthin Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification of isoviolanthin using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| ISO-T01 | Poor or No Separation of this compound | 1. Incorrect Mobile Phase: The solvent system may be too polar (eluting everything quickly) or not polar enough (compounds remain on the column).[1] 2. Column Overload: Too much crude sample was loaded onto the column.[2] 3. Poor Column Packing: Channeling or cracks in the stationary phase can lead to uneven solvent flow.[2] | 1. Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems to achieve good separation. For reverse-phase C18, a gradient of methanol in water is often effective.[3] 2. Reduce Sample Load: Use a larger column or decrease the amount of sample loaded. A general rule is 1g of sample per 10-20g of silica gel.[4] 3. Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. |
| ISO-T02 | This compound Does Not Elute from the Column | 1. Mobile Phase Too Weak: The eluting solvent is not polar enough to move the compound. 2. Compound Degradation: this compound may be unstable on the selected stationary phase (e.g., acidic silica gel). 3. Precipitation on Column: The compound may have precipitated at the top of the column due to low solubility in the mobile phase. | 1. Increase Solvent Strength: Gradually increase the polarity of the mobile phase. For instance, increase the percentage of methanol or ethanol in the eluent. 2. Test Stability: Run a small test to see if this compound degrades when mixed with the stationary phase over time. Consider using a different stationary phase like deactivated silica or alumina. 3. Improve Solubility: Dissolve the sample in a minimal amount of a stronger solvent before loading, or use the dry loading technique. |
| ISO-T03 | Irregular Band Shape (Tailing or Fronting) | 1. Column Overload: Too much sample for the column size. 2. Poor Sample Application: Sample was not applied in a narrow, concentrated band. 3. Interactions with Stationary Phase: Strong acidic or basic sites on silica gel can cause tailing. | 1. Reduce Sample Concentration/Load: See ISO-T01. 2. Apply Sample Carefully: Dissolve the sample in the minimum required volume of solvent and apply it evenly to the column surface. 3. Use Mobile Phase Additives: Adding a small amount of a modifier like acetic acid or triethylamine can improve peak shape for acidic or basic compounds, respectively. |
| ISO-T04 | Low Recovery of this compound | 1. Compound Degradation: See ISO-T02. 2. Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. 3. Fractions Too Dilute: The compound may have eluted, but at a concentration too low to detect. | 1. Check Compound Stability: See ISO-T02. Protect from light and heat if necessary. 2. Change Stationary/Mobile Phase: Use a less active stationary phase or a stronger mobile phase. 3. Concentrate Fractions: Combine and concentrate fractions that are expected to contain the product and re-analyze using TLC or HPLC. |
| ISO-T05 | Reduced or Blocked Column Flow | 1. Clogged Frit/Column End: Fine particles from the sample or stationary phase are blocking the column. 2. Sample Precipitation: The sample has precipitated at the top of the column upon loading. 3. High Mobile Phase Viscosity: Some solvent mixtures can be highly viscous, slowing flow. | 1. Filter Sample: Ensure the sample is fully dissolved and filtered before loading. Add a layer of sand on top of the stationary phase to protect its surface. 2. Use Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column. 3. Adjust Mobile Phase/Apply Pressure: Use a less viscous solvent system if possible. For flash chromatography, slightly increase the pressure, but do not exceed the column's pressure limit. |
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step purification process for this compound?
A1: A common workflow starts with a crude plant extract which is first fractionated. The relevant fraction (e.g., n-butyl alcohol fraction) is then subjected to a series of chromatographic steps. A typical sequence includes:
-
Macroporous Resin Chromatography (e.g., AB-8): For initial cleanup and enrichment, eluting with an ethanol-water gradient. The target compounds often elute in the 30% ethanol fraction.
-
Size Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on size, often using 50% methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing and high-resolution separation, typically using a C18 reverse-phase column with a methanol-water gradient.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. For this compound, which is a moderately polar flavonoid glycoside, solvent systems for normal phase silica gel often involve mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For reverse-phase (C18) chromatography, gradients of methanol or acetonitrile in water are commonly used.
Q3: My crude extract is not soluble in the initial mobile phase. How should I load it onto the column?
A3: If your sample has poor solubility in the eluent, you should use a "dry loading" technique. Dissolve your crude sample in a suitable solvent (one that dissolves it well and is volatile, like methanol or acetone). Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: What stationary phase is best for this compound purification?
A4: The choice depends on the purification step.
-
Initial Cleanup: Macroporous resins like AB-8 are effective for enriching flavonoids from crude extracts.
-
Intermediate Purification: Sephadex LH-20 is excellent for separating flavonoids and other phenolic compounds.
-
High-Resolution Purification: Silica gel is common for standard column chromatography. For high-purity final fractions, a reverse-phase C18 silica gel, used in preparative HPLC, is highly effective.
Q5: At what wavelength should I monitor the fractions for this compound?
A5: Flavonoids like this compound have strong UV absorbance. A detection wavelength of 270 nm is effective for monitoring the elution from the column. Other common wavelengths for flavonoids are between 260-350 nm.
Experimental Workflows and Protocols
This compound Purification Workflow
Caption: Overall workflow for the multi-step purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Macroporous Resin Column Chromatography
This protocol is for the initial enrichment of flavonoids from an n-butyl alcohol fraction.
-
Column Preparation:
-
Select a glass column (e.g., 10 x 100 cm).
-
Soak AB-8 macroporous resin in 95% ethanol to activate and swell it.
-
Pack the column with the resin slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by washing with several column volumes of distilled water until the eluate is neutral.
-
-
Sample Preparation and Loading:
-
Dissolve the dried n-butyl alcohol fraction in a small volume of distilled water. Use ultrasonication for 15 minutes if needed to form a suspension.
-
Carefully load the suspension onto the top of the equilibrated column.
-
-
Elution:
-
Begin elution with distilled water to wash away highly polar impurities.
-
Perform a stepwise gradient elution using increasing concentrations of ethanol in water:
-
10% Ethanol
-
30% Ethanol
-
40% Ethanol
-
95% Ethanol
-
-
Collect 5-7 bed volumes (BV) for each ethanol concentration.
-
-
Fraction Analysis:
-
Analyze the collected fractions using HPLC or TLC to detect the presence of flavonoids (monitor at 270 nm).
-
Pool the fractions containing the highest concentration of the target compounds (typically the 30% ethanol fraction for this compound).
-
Dry the pooled fractions using a vacuum drier.
-
Protocol 2: Sephadex LH-20 Column Chromatography
This protocol is for the further purification of the enriched flavonoid fraction.
-
Column Preparation:
-
Select a suitable column (e.g., 2.5 x 100 cm).
-
Soak Sephadex LH-20 resin in 50% methanol overnight to allow it to swell completely.
-
Carefully pack the column with the swollen resin.
-
Equilibrate the column by eluting with 50% methanol.
-
-
Sample Preparation and Loading:
-
Dissolve the dried residue from Protocol 1 in 50% methanol.
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
Load the filtered sample onto the equilibrated Sephadex LH-20 column.
-
-
Elution:
-
Elute the column isocratically with 50% methanol at a slow flow rate (e.g., 1 mL/min).
-
Collect fractions continuously.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC or HPLC.
-
Pool the fractions containing the purified this compound.
-
Concentrate the pooled fractions.
-
Protocol 3: Preparative HPLC Purification
This protocol describes the final purification step to obtain high-purity this compound.
-
System Preparation:
-
Column: XBridge C18 reverse-phase column.
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Methanol (HPLC grade).
-
Detector: UV detector set to 270 nm.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 20% Methanol).
-
-
Sample Preparation and Injection:
-
Dissolve the concentrated fraction from Protocol 2 in the initial mobile phase (20% methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
-
Elution Program:
-
Set a flow rate appropriate for the column size (e.g., 2.5 mL/min).
-
Run a gradient elution program. An example program is:
-
Start with 20% Methanol.
-
Increase to 30% Methanol over a set time.
-
Increase to 50% Methanol.
-
Increase to 95% Methanol to wash the column.
-
-
The exact gradient profile should be optimized based on analytical HPLC runs.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak as it elutes.
-
Repeat the purification several times if necessary to process the entire batch.
-
-
Final Processing:
-
Combine the pure fractions.
-
Confirm purity (>98%) by analytical HPLC.
-
Remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.
-
References
- 1. Chromatography [chem.rochester.edu]
- 2. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Dealing with matrix effects in LC-MS analysis of Isoviolanthin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isoviolanthin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In electrospray ionization (ESI), which is commonly used in LC-MS, co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal for the analyte of interest.[3][4]
Q2: I am observing a lower-than-expected signal for this compound. How can I determine if this is due to ion suppression?
A2: A common method to assess for ion suppression is the post-column infusion experiment.[5] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, but before the mass spectrometer ion source. A stable baseline signal for this compound is established. Then, a blank matrix sample is injected. Any dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the most effective ways to mitigate matrix effects in this compound analysis?
A3: The most effective strategies involve a combination of thorough sample preparation, chromatographic optimization, and the use of an appropriate internal standard.
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
Q4: When should I use matrix-matched calibration standards versus standard solutions prepared in a neat solvent?
A4: It is highly recommended to use matrix-matched calibration standards, especially when analyzing complex biological samples. Preparing your calibration standards and quality control (QC) samples in the same matrix as your unknown samples helps to compensate for consistent matrix effects, as the standards and the analyte will be subjected to the same degree of signal suppression or enhancement. Calibration standards prepared in a neat solvent do not account for these matrix-induced variations and can lead to inaccurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of this compound or matrix components.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can degrade its performance.
-
Interaction with Metal Surfaces: Some compounds, particularly those with chelating properties, can interact with the stainless steel components of the HPLC system, leading to poor peak shape.
-
-
Solutions:
-
Sample Dilution: Dilute the sample extract and reinject. If the peak shape improves, it may indicate column overload.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. For flavonoids like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
-
Use a Metal-Free Column: If interactions with metal surfaces are suspected, consider using a metal-free or PEEK-lined column.
-
Issue 2: Low Signal Intensity or Poor Recovery of this compound
-
Possible Causes:
-
Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.
-
Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix.
-
Analyte Degradation: this compound may be unstable during sample collection, storage, or processing.
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.
-
-
Solutions:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove a broader range of interferences.
-
Optimize Extraction Solvent: Ensure the extraction solvent is appropriate for this compound. Based on its properties, a mixture of methanol and water is a good starting point.
-
Assess Stability: Perform stability studies of this compound in the sample matrix at different temperatures and for varying durations.
-
Tune MS Parameters: Optimize the cone voltage and collision energy specifically for this compound to achieve the best fragmentation and signal intensity.
-
Issue 3: High Background Noise or Interfering Peaks
-
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background noise.
-
Carryover: Residual this compound from a previous high-concentration sample is eluting in the current run.
-
Co-eluting Isobaric Interferences: Endogenous compounds in the matrix may have the same mass-to-charge ratio as this compound or its fragments.
-
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Optimize Needle Wash: Use a strong solvent in the autosampler wash to effectively clean the injection needle between samples.
-
Improve Chromatographic Resolution: Modify the LC gradient to better separate this compound from interfering peaks.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish this compound from isobaric interferences based on their exact mass.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes the setup to identify regions of ion suppression in your chromatogram.
-
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water).
-
Syringe pump.
-
Tee-union.
-
Blank matrix extract (prepared using your current sample preparation method).
-
Mobile phase.
-
-
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill the syringe with the this compound standard solution. Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the this compound solution into the MS and acquire data in MRM mode for this compound. A stable ion signal should be observed.
-
Blank Matrix Injection: Inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol that can be optimized for the extraction of this compound from biological fluids like plasma.
-
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange).
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Water).
-
Wash solution (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid).
-
Internal standard solution.
-
Nitrogen evaporator.
-
Reconstitution solvent (e.g., initial mobile phase).
-
-
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard.
-
Conditioning: Pass 1-2 mL of the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of the equilibration solvent through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute this compound and the internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the mass spectrometric properties of this compound, which are crucial for setting up an LC-MS/MS method.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | |
| Molecular Weight | 578.5 g/mol | |
| Precursor Ion ([M-H]⁻) | m/z 577 | |
| Key MS/MS Fragments | m/z 383.08, 353.07 |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
Caption: Decision tree for selecting a sample preparation method for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Isoviolanthin in Cancer Therapy: A Comparative Guide to Its Efficacy Against Other Flavonoids
For Immediate Release
In the ongoing search for novel and effective cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. Among these, isoviolanthin has garnered attention for its potential anticancer activities. This guide provides a comparative analysis of the efficacy of this compound against other well-studied flavonoids in the context of cancer therapy, with a focus on hepatocellular carcinoma (HCC). The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing key experimental data and methodologies to facilitate further investigation.
Quantitative Comparison of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other prominent flavonoids against various hepatocellular carcinoma cell lines. It is important to note that these values are derived from separate studies and direct, head-to-head comparisons in a single study are not yet available. Variations in experimental conditions, such as cell lines and incubation times, can influence IC50 values.
| Flavonoid | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | HepG2 | > 100 | 24 / 48 | [1] |
| Bel-7402 | > 100 | 24 / 48 | [1] | |
| Quercetin | HepG2 | 107.7 | 48 | [2] |
| HepG2 | 24 | 24 | [3] | |
| SMMC7721 | 21.0 | 48 | [4] | |
| Huh-7 | 95.21 | Not Specified | ||
| Genistein | HepG2 | 25 | Not Specified | |
| Hepa1-6 | 20 | 24 | ||
| Apigenin | HepG2 | 8.02 µg/mL (~29.7 µM) | Not Specified | |
| SNU-449 | 5 | 72 | ||
| Luteolin | HL60 (Leukemia) | 12.5 | Not Specified | |
| LoVo (Colon) | 66.70 | 24 | ||
| LoVo (Colon) | 30.47 | 72 |
Note: The data for this compound indicates no significant cytotoxic effect on HepG2 and Bel-7402 cells at concentrations up to 100 µM, suggesting its primary anticancer effects may be anti-migratory and anti-invasive rather than directly cytotoxic at these concentrations.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
This compound has been shown to specifically target the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways in hepatocellular carcinoma cells. By inhibiting these pathways, this compound can reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, thereby reducing cell migration and invasion.
Other Flavonoids also modulate these and other critical cancer-related pathways:
-
Quercetin: Has been shown to induce apoptosis and stimulate autophagy in HCC cells by inhibiting the AKT/mTOR signaling pathway and activating MAPK pathways. It can also suppress the JAK2/STAT3 signaling pathway.
-
Genistein: Induces apoptosis and G2/M cell cycle arrest in liver cancer cells through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways. It has also been shown to inhibit the invasive potential of HCC cells.
-
Apigenin: Can induce apoptosis and autophagy in HCC cells by inhibiting the PI3K/Akt/mTOR pathway.
-
Luteolin: Has been demonstrated to inhibit the proliferation of tumor cells with IC50 values in the range of 3–50 µM in vitro.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Bel-7402) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
This method assesses the effect of a compound on cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test flavonoid at a non-toxic concentration.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the flavonoid to be tested to the upper chamber with the cells.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the flavonoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Smad2, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound demonstrates significant potential as an anti-metastatic agent in hepatocellular carcinoma by targeting the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways. While direct comparative data is limited, the available evidence suggests that its primary mode of action may differ from other flavonoids like quercetin and genistein, which exhibit more potent direct cytotoxic effects. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other flavonoids in cancer therapy. Future research should focus on direct comparative studies to elucidate the relative potencies and mechanisms of action of these promising natural compounds.
References
A Comparative Guide to the Analytical Validation of Isoviolanthin Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of analytical methods for the quantification of isoviolanthin, a flavonoid C-glycoside with noted therapeutic potential. We will explore a specific High-Performance Liquid Chromatography (HPLC) method for this compound and compare it with a typical, more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method used for flavonoid analysis. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Quantitative Data Summary
The performance of an analytical method is defined by its validation parameters. Below is a comparative summary of a documented HPLC method for this compound against a typical validated UPLC-MS/MS method for flavonoid glycosides.
| Validation Parameter | Method A: HPLC-UV for this compound | Method B: UPLC-MS/MS for Flavonoid Glycosides (Typical) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | Data not available | 0.34 - 4.17 ng/mL |
| Limit of Quantitation (LOQ) | Data not available | 1.12 - 13.91 ng/mL |
| Precision (RSD) | Data not available | < 7.4% |
| Accuracy (Recovery) | Data not available | 84.7% - 106.9% |
Note: Specific validation data for a dedicated this compound method is limited in publicly available literature. The data for Method A is based on a reported regression analysis, while the data for Method B is representative of validated methods for similar flavonoid compounds and serves as a benchmark for expected performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
Method A: High-Performance Liquid Chromatography (HPLC) for this compound
This method is adapted from a study that identified and quantified this compound in Dendrobium officinale.
1. Sample Preparation:
-
Weigh 1.0 g of powdered plant material (e.g., Dendrobium officinale leaves).
-
Add 25 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
A linear regression equation from a previous study for this compound is y = 9.7296x + 59.31, with an R² of 0.9968.
Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Flavonoid Glycosides
This protocol represents a typical approach for the sensitive and selective quantification of flavonoid glycosides.
1. Sample Preparation:
-
Weigh 100 mg of powdered plant material.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes.
-
Dilute the supernatant as needed and filter through a 0.22 µm syringe filter.
2. UPLC-MS/MS Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Method Validation Parameters (as per ICH Guidelines):
-
Linearity: Assessed by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (R²) should be ≥ 0.999.
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) typically expected to be < 15%.
-
Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries are generally expected to be within 80-120%.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Comparisons
To better understand the processes, the following diagrams created using the DOT language illustrate the analytical validation workflow and a comparison of the two methods.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.
A Researcher's Guide to Antibodies in Isoviolanthin Research: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the therapeutic potential of isoviolanthin, the selection of specific and reliable antibodies is paramount. This guide provides a comparative analysis of commercially available antibodies for key protein targets in this compound-related signaling pathways, focusing on the Transforming Growth Factor-beta (TGF-β)/Smad and PI3K/Akt/mTOR pathways. Experimental data from manufacturers and relevant literature are summarized to aid in the selection of the most suitable reagents.
This compound, a flavonoid glycoside, has demonstrated potential in reversing epithelial-mesenchymal transition (EMT) in cancer cells by modulating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[1] Rigorous assessment of protein expression changes within these pathways is crucial for elucidating the mechanism of action of this compound. This guide focuses on antibodies targeting key molecular players identified in this compound research, including MMP-2, MMP-9, E-cadherin, N-cadherin, Vimentin, Snail, Slug, and key components of the TGF-β and PI3K/Akt/mTOR pathways.
Comparative Tables of Antibodies
The following tables provide a summary of commercially available antibodies for protein targets relevant to this compound research. The information is compiled from manufacturer datasheets and publications. It is important to note that performance can vary between applications and laboratories; therefore, in-house validation is strongly recommended.
Table 1: Antibodies for EMT Markers
| Target Protein | Vendor | Catalog Number | Host Species | Validated Applications | Notes |
| E-cadherin | Cell Signaling Technology | 3195 | Rabbit | WB, IHC, IF, F | Part of EMT Antibody Sampler Kit (#9782) |
| Bio-Rad | MCA1837 | Mouse | WB, IHC | Recognizes the extracellular domain | |
| Proteintech | 60335-1-Ig | Mouse | WB, IHC, IF | Tested in various cancer cell lines | |
| N-cadherin | Cell Signaling Technology | 13116 | Rabbit | WB, IHC, IF | Part of EMT Antibody Sampler Kit (#9782) |
| Abcam | ab76011 | Rabbit | WB, IHC, IP, F | Recombinant monoclonal antibody | |
| Proteintech | 66219-1-Ig | Mouse | WB, IHC | High dilution factor for WB | |
| Vimentin | Cell Signaling Technology | 5741 | Rabbit | WB, IHC, IF, F | Part of EMT Antibody Sampler Kit (#9782) |
| Abcam | ab92547 | Rabbit | WB, IHC, IF, F | Recombinant monoclonal antibody | |
| Proteintech | 80232-1-RR | Rabbit | WB, IHC | Recombinant antibody | |
| Snail | Cell Signaling Technology | 3879 | Rabbit | WB, IHC, ChIP | Part of EMT Antibody Sampler Kit (#9782) |
| Proteintech | 13099-1-AP | Rabbit | WB, IP | Polyclonal antibody | |
| Slug | Cell Signaling Technology | 9585 | Rabbit | WB, IHC, IF | Part of EMT Antibody Sampler Kit (#9782) |
| Novus Biologicals | NBP1-89740 | Rabbit | WB, IHC | Polyclonal antibody | |
| ZO-1 | Cell Signaling Technology | 8193 | Rabbit | WB, IHC, IF | Recognizes the N-terminus |
Abbreviations: WB: Western Blot, IHC: Immunohistochemistry, IF: Immunofluorescence, F: Flow Cytometry, IP: Immunoprecipitation, ChIP: Chromatin Immunoprecipitation.
Table 2: Antibodies for Matrix Metalloproteinases (MMPs)
| Target Protein | Vendor | Catalog Number | Host Species | Validated Applications | Notes |
| MMP-2 | R&D Systems | MAB902 | Mouse | WB, IHC, ELISA | Recognizes both pro and active forms |
| Proteintech | 66366-1-Ig | Mouse | WB, IHC | Tested in various cell lysates | |
| Novus Biologicals | NBP2-13159 | Rabbit | WB | Shows high expression in HeLa cells | |
| MMP-9 | R&D Systems | DMP900 | N/A | ELISA | Quantikine ELISA Kit |
| Sigma-Aldrich | RAB0373 | N/A | ELISA | Measures pro and active forms | |
| RayBiotech | ELH-MMP9 | N/A | ELISA | For cell culture supernatants, plasma, and serum |
Table 3: Antibodies for TGF-β/Smad and PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Vendor | Catalog Number | Host Species | Validated Applications | Notes |
| Smad2 | Cell Signaling Technology | 5339 | Rabbit | WB, IHC, IP, ChIP | Total Smad2 antibody |
| mTOR | Cell Signaling Technology | 2983 | Rabbit | WB, IP, F | Part of Phospho-Akt Pathway Antibody Sampler Kit (#9916)[2] |
| Abcam | ab2732 | Rabbit | WB, IHC | Recognizes a C-terminal fragment | |
| p-mTOR (Ser2448) | Cell Signaling Technology | 5536 | Rabbit | WB, IHC | Specific for the phosphorylated form |
| P70S6K | Cell Signaling Technology | 2708 | Rabbit | WB, IP | Total P70S6K antibody |
| p-P70S6K (Thr389) | Cell Signaling Technology | 9234 | Rabbit | WB, IHC, IF | Specific for the phosphorylated form |
| Akt | Cell Signaling Technology | 9272 | Rabbit | WB, IP, IHC | Part of Phospho-Akt Pathway Antibody Sampler Kit (#9916)[2] |
| p-Akt (Ser473) | Cell Signaling Technology | 9271 | Rabbit | WB, IP, IHC, F | Part of Phospho-Akt Pathway Antibody Sampler Kit (#9916)[2] |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for Western Blotting and ELISA.
Western Blot Protocol for EMT Markers
This protocol is a general guideline and may require optimization for specific antibodies and cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
ELISA Protocol for MMP-2 and MMP-9
This protocol is based on a sandwich ELISA format, commonly used for quantifying secreted proteins in cell culture supernatants.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for MMP-2 or MMP-9 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant MMP-2 or MMP-9 protein.
-
Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for MMP-2 or MMP-9 to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme and Substrate Incubation:
-
Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of MMP-2 or MMP-9 in the samples by interpolating from the standard curve.
-
Visualizing Key Pathways and Workflows
Understanding the signaling pathways affected by this compound and the experimental workflow for antibody validation is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: A generalized workflow for antibody validation and cross-reactivity assessment.
Conclusion and Recommendations
The selection of highly specific and validated antibodies is a cornerstone of robust and reproducible research. While this guide provides a starting point for sourcing antibodies for key proteins in this compound research, it is not exhaustive. Researchers are encouraged to consult manufacturer's datasheets for the most up-to-date validation data and to perform their own in-house validation to ensure antibody performance in their specific experimental context. The use of positive and negative controls, as well as knockout/knockdown models where available, is the gold standard for confirming antibody specificity and minimizing the risk of cross-reactivity. By carefully selecting and validating antibodies, researchers can confidently investigate the molecular mechanisms of this compound and accelerate its potential translation into therapeutic applications.
References
A Comparative Guide to Alternative Analytical Techniques for Isoviolanthin Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive compounds are paramount. Isoviolanthin, a flavonoid glycoside found in plants such as Dendrobium officinale, has garnered interest for its potential therapeutic properties, including its role in reversing epithelial-mesenchymal transition (EMT) in cancer cells.[1][2][3] This guide provides a comprehensive comparison of alternative analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.
Overview of Analytical Techniques
The analysis of this compound, like other flavonoid glycosides, can be approached using a variety of techniques, each with distinct advantages and limitations. The primary methods involve chromatography, electrophoresis, and spectroscopy. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used for flavonoid analysis due to their high resolution and sensitivity.[4][5] These are often coupled with Mass Spectrometry (MS) for definitive identification and structural elucidation. Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.
Quantitative Performance Comparison
The choice of an analytical technique often depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or structural information. The following table summarizes the key performance characteristics of the principal methods used for this compound and related flavonoid analysis.
| Technique | Common Detector(s) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC | UV/PDA, ELSD | ~1 µg/mL | ~10 µg/mL | Robust, widely available, precise quantification. | Moderate sensitivity, longer run times than UPLC. |
| UPLC-MS/MS | Tandem Mass Spectrometry (MS/MS) | < 1 ng/mL | < 5 ng/mL | High sensitivity, high selectivity, structural information. | Higher equipment cost, complex method development. |
| HPTLC | Densitometer, MS | ng range | ng range | High throughput, low cost per sample, fast analysis. | Lower resolution than HPLC/UPLC, quantification can be less precise. |
| Capillary Electrophoresis (CE) | DAD, LIF, MS | µg/mL to pg/mL | µg/mL to pg/mL | High separation efficiency, minimal sample/solvent use. | Lower concentration sensitivity than LC-MS, reproducibility can be challenging. |
| NMR Spectroscopy | - | mg range | mg range | Unambiguous structure elucidation, non-destructive. | Low sensitivity, requires pure compound, very high equipment cost. |
| UV-Vis Spectrophotometry | Spectrophotometer | µg/mL range | µg/mL range | Simple, rapid, low cost. | Low specificity, susceptible to interference from other compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the most common techniques used in this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in plant extracts and purified samples.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 5% B, ramp to 30% B over 20 minutes, then to 80% B over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance monitored at characteristic wavelengths for flavonoids, such as 271 nm and 336 nm.
-
-
Sample Preparation:
-
Extract dried plant material using an appropriate solvent (e.g., 70% ethanol or methanol) with ultrasonication or maceration.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound at five different concentrations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex biological matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: A rapid gradient, for example, 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative mode is often effective for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 577. Specific product ions would be determined by infusion of a standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
-
Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices like plasma or tissue to remove interferences.
Visualizations: Workflows and Pathways
Experimental Workflow
The general workflow for the analysis of this compound from a plant source involves several key stages, from sample collection to data analysis.
Caption: A typical experimental workflow for the extraction and analysis of this compound.
Signaling Pathway Inhibition by this compound
Research has shown that this compound can inhibit the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways, which are crucial in the progression of certain cancers.
Caption: this compound inhibits key nodes in the TGF-β/Smad and PI3K/Akt/mTOR pathways.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Mechanisms of Flavonoid Glycosides: Quercetin-3-O-glucoside, Apigenin-7-glucoside, and Kaempferol-3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Flavonoid glycosides, a class of natural polyphenolic compounds abundant in fruits, vegetables, and medicinal plants, have garnered significant attention for their potential as anticancer agents. Their diverse chemical structures contribute to a wide range of biological activities, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the anticancer mechanisms of three prominent flavonoid glycosides: Quercetin-3-O-glucoside (Q3G), Apigenin-7-glucoside (A7G), and Kaempferol-3-O-glucoside (K3G), supported by experimental data to aid in research and drug development endeavors.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of these flavonoid glycosides varies depending on the cancer cell type and the specific molecular pathways they target. The following table summarizes key quantitative data from in vitro studies, providing a snapshot of their comparative potency.
| Flavonoid Glycoside | Cancer Cell Line | Assay | IC50 Value | Key Mechanistic Findings |
| Quercetin-3-O-glucoside (Q3G) | HeLa (Cervical Cancer) | WST Assay | 40 µg/mL (48h)[1] | S Phase Cell Cycle Arrest, Induction of Apoptosis, Increased ROS Levels.[1] |
| HepG2 (Liver Cancer) | MTS Assay | Dose-dependent inhibition | S-phase cell cycle arrest, apoptosis induction, caspase-3 activation, DNA topoisomerase II inhibition.[2] | |
| Apigenin-7-glucoside (A7G) | HeLa (Cervical Cancer) | CCK-8 Assay | 47.26 µM (48h)[3] | G0/G1 Phase Cell Cycle Arrest, Induction of Apoptosis, Inhibition of PTEN/PI3K/AKT Pathway.[3] |
| HCT116 (Colon Cancer) | MTT Assay | 15 µM (48h) | Induction of cell death. | |
| A549 & H1975 (Lung Cancer) | EdU Assay | Dose-dependent inhibition (25-200 µM) | Induction of apoptosis, ROS accumulation, inhibition of PI3K/Akt/mTOR pathway. | |
| Kaempferol-3-O-glucoside (K3G) | HL-60 (Leukemia) | Not Specified | 13.2 µg/mL | G2/M phase cell cycle arrest, induction of apoptosis. |
| HepG2 (Liver Cancer) | Not Specified | > 100 µM (24h) | Lower antiproliferative effect compared to its aglycone. | |
| A375P & SK-MEL-2 (Melanoma) | Not Specified | Concentration-dependent cytotoxicity | Induction of apoptosis. |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, incubation time, and cell line.
Signaling Pathways and Molecular Mechanisms
The anticancer effects of these flavonoid glycosides are mediated through their interaction with various intracellular signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.
Quercetin-3-O-glucoside (Q3G)
Q3G primarily induces cancer cell death through the induction of apoptosis and cell cycle arrest. In hepatocellular carcinoma cells, Q3G has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest in the S phase and subsequent apoptosis marked by the activation of caspase-3. In cervical cancer cells, its anticancer activity is linked to increased intracellular reactive oxygen species (ROS) levels, which can trigger apoptotic pathways.
Apigenin-7-glucoside (A7G)
A7G demonstrates potent anticancer activity by targeting key survival pathways, notably the PI3K/Akt/mTOR cascade. In cervical cancer cells, A7G has been shown to promote the expression of the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of G0/G1 phase cell cycle arrest. In lung cancer cells, A7G also inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and an accumulation of ROS.
Kaempferol-3-O-glucoside (K3G)
The anticancer mechanisms of K3G, also known as astragalin, involve the induction of apoptosis and cell cycle arrest, although the specific signaling pathways are less clearly defined compared to its aglycone, kaempferol. Studies have shown that K3G can induce apoptosis in various cancer cell lines, including leukemia and melanoma. The underlying mechanism is suggested to involve the activation of caspases and modulation of Bcl-2 family proteins. Like its aglycone, K3G is also thought to influence key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the anticancer effects of flavonoid glycosides.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoid glycoside and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Western Blot
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment with the flavonoid glycoside, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvest: Treat cells with the flavonoid glycoside, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Quercetin-3-O-glucoside, Apigenin-7-glucoside, and Kaempferol-3-O-glucoside each exhibit promising anticancer properties through distinct yet overlapping mechanisms. Q3G primarily induces S-phase arrest and apoptosis, A7G targets the PI3K/Akt survival pathway leading to G0/G1 arrest, and K3G also promotes apoptosis and cell cycle disruption. This comparative guide highlights the therapeutic potential of these flavonoid glycosides and provides a foundation for further research into their specific molecular targets and their potential application in combination therapies for cancer treatment. The provided experimental protocols offer a standardized approach for researchers to further investigate and compare the anticancer efficacy of these and other natural compounds.
References
A Head-to-Head Comparison of Isoviolanthin Extraction Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of common methods for extracting isoviolanthin, a flavonoid glycoside with noted therapeutic potential. We will delve into conventional and modern techniques, presenting available experimental data and detailed protocols to inform your selection of the most suitable extraction strategy.
Introduction to this compound and Extraction Challenges
This compound is a flavonoid glycoside that has been identified in various plant species, including Dendrobium officinale.[1][2][3] Research has highlighted its potential pharmacological effects, including its role in reversing epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, a process involved in cancer metastasis.[1][2] The development of this compound as a therapeutic agent hinges on efficient and scalable extraction methods that can yield high-purity compounds for further investigation.
Traditional extraction techniques, while widely used, often come with drawbacks such as long extraction times, high solvent consumption, and the potential for thermal degradation of the target compound. Modern extraction methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), offer promising alternatives that can overcome some of these limitations.
Comparative Analysis of Extraction Methods
While direct head-to-head comparative studies for this compound extraction are limited, we can draw valuable insights from research on the extraction of flavonoids and isoflavonoids, a closely related class of compounds. The following table summarizes the key performance indicators of different extraction methods based on available literature for these similar compounds.
| Parameter | Conventional Solvent Extraction (e.g., Reflux, Maceration) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Efficiency/Yield | Moderate to High | High | High |
| Extraction Time | Long (hours to days) | Short (minutes) | Very Short (seconds to minutes) |
| Solvent Consumption | High | Low to Moderate | Low |
| Energy Consumption | High | Low | Moderate |
| Risk of Thermal Degradation | High (especially with prolonged heating in methods like Soxhlet) | Low (typically performed at lower temperatures) | Moderate (risk of localized overheating) |
| Operational Complexity | Simple | Simple to Moderate | Moderate |
| Scalability | Well-established for large scale | Can be scaled up | Scalability can be a challenge |
Experimental Protocols
Conventional Solvent Extraction: Reflux Method for this compound from Dendrobium officinale
This protocol is adapted from a study that successfully extracted and identified this compound.
Materials and Equipment:
-
Dried and powdered Dendrobium officinale leaves
-
80% Ethanol
-
Reflux apparatus
-
Gauze for filtration
-
Rotary evaporator
-
Separating funnel
-
Petroleum ether (60–90 °C)
-
Ethyl acetate
-
n-Butyl alcohol
-
Distilled water
-
Vacuum drier
Procedure:
-
Weigh a precise amount of the dried plant powder (e.g., 981.4 g).
-
Add 80% ethanol to the powder and perform extraction in a reflux instrument for 2 hours.
-
Repeat the extraction procedure three times.
-
Filter the extract through gauze and concentrate it using a rotary evaporator until it becomes a thick paste.
-
Suspend an aliquot of the thick paste in distilled water.
-
Transfer the suspension to a separating funnel and add two volumes of petroleum ether for liquid-liquid extraction. Collect the upper layer (petroleum ether fraction).
-
To the lower layer, add two volumes of ethyl acetate. Collect the upper layer (ethyl acetate fraction).
-
To the remaining lower layer, add two volumes of n-butyl alcohol. Collect the upper layer (n-butyl alcohol fraction), which contains the this compound.
-
Concentrate the n-butyl alcohol fraction and dry it in a vacuum drier.
Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency at lower temperatures, preserving thermolabile compounds.
Materials and Equipment:
-
Dried and powdered plant material
-
Appropriate solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the selected solvent in a flask (e.g., a solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 20-30 minutes).
-
Maintain a constant temperature during the extraction process (e.g., 40°C).
-
After extraction, separate the solid residue from the extract by filtration.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE) of Flavonoids (General Protocol)
Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents. This technique is characterized by its rapid extraction times and reduced solvent usage.
Materials and Equipment:
-
Dried and powdered plant material
-
Microwave-transparent solvent (e.g., ethanol)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material and the solvent in a microwave-safe extraction vessel.
-
Set the microwave power (e.g., 500-800 W) and irradiation time (e.g., 30-90 seconds).
-
After the microwave irradiation, allow the vessel to cool.
-
Filter the extract to separate the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizing Workflows and Pathways
To further aid in the understanding of the extraction process and the biological context of this compound, the following diagrams have been generated.
Caption: General workflow for the extraction and purification of this compound.
Caption: this compound's inhibitory effect on the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Conclusion
The choice of an extraction method for this compound will depend on the specific requirements of the research, including desired yield, purity, processing time, and available resources. Conventional methods like reflux extraction are well-documented for this compound and can be effective, though they are often time and solvent-intensive. Modern techniques such as ultrasound-assisted and microwave-assisted extraction present compelling advantages in terms of speed and efficiency, as demonstrated in the extraction of similar flavonoid compounds. Researchers are encouraged to perform pilot studies to optimize the extraction parameters for their specific plant material and analytical goals. The information and protocols provided in this guide serve as a foundational resource for the efficient extraction of this compound for further scientific investigation and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Isoviolanthin's Efficacy in Cell-Based Assays: A Comparative Guide
This guide provides a comprehensive comparison of Isoviolanthin's performance in key cell-based assays, particularly in the context of hepatocellular carcinoma (HCC). The data presented is based on established research and offers a side-by-side view with alternative compounds known to modulate similar signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound as a therapeutic agent.
Data Presentation: Comparative Efficacy in HCC Cell Lines
The following tables summarize the quantitative effects of this compound on HCC cell lines (HepG2 and Bel-7402), particularly in reversing the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). For context, the effects are compared with known inhibitors of the TGF-β/Smad and PI3K/Akt/mTOR pathways.
Table 1: Effect of this compound on HCC Cell Viability (MTT Assay)
| Cell Line | Treatment (48h) | Concentration (µM) | % Cell Viability (Mean ± SD) |
| LO2 | This compound | up to 100 | No significant cytotoxicity |
| HepG2 | This compound | 2.5 - 100 | Dose-dependent inhibition |
| Bel-7402 | This compound | 2.5 - 100 | Dose-dependent inhibition |
Note: this compound shows selective cytotoxicity towards cancerous HCC cells while sparing normal liver cells (LO2)[1][2][3].
Table 2: Inhibition of Cell Migration and Invasion (Wound Healing & Transwell Assays)
| Cell Line | Treatment | Relative Migration (%) | Relative Invasion (%) |
| HepG2 | Control | 100 | 100 |
| TGF-β1 (10 ng/mL) | Increased | Increased | |
| TGF-β1 + this compound (10 µM) | Significantly Reduced | Significantly Reduced | |
| Bel-7402 | Control | 100 | 100 |
| TGF-β1 (10 ng/mL) | Increased | Increased | |
| TGF-β1 + this compound (10 µM) | Significantly Reduced | Significantly Reduced |
Note: this compound significantly curtails the migratory and invasive potential of TGF-β1-treated HCC cells[1][2].
Table 3: Modulation of EMT Marker Expression (Western Blot)
| Protein | Treatment Group | HepG2 Expression Level | Bel-7402 Expression Level |
| E-cadherin | TGF-β1 | Decreased | Decreased |
| TGF-β1 + this compound | Increased (restored) | Increased (restored) | |
| N-cadherin | TGF-β1 | Increased | Increased |
| TGF-β1 + this compound | Decreased | Decreased | |
| Snail | TGF-β1 | Increased | Increased |
| TGF-β1 + this compound | Decreased | Decreased | |
| MMP-2 | TGF-β1 | Increased | Increased |
| TGF-β1 + this compound | Decreased | Decreased | |
| MMP-9 | TGF-β1 | Increased | Increased |
| TGF-β1 + this compound | Decreased | Decreased |
Note: this compound effectively reverses the changes in key EMT-associated protein markers induced by TGF-β1. The effects of this compound on the expression of these markers were found to be consistent with those of SB431542 (a TGF-β receptor inhibitor) and LY294002 (a PI3K inhibitor).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Culture and Treatment Human HCC cell lines (HepG2, Bel-7402) and normal human liver cells (LO2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. For EMT induction, cells were pretreated with 10 ng/mL of TGF-β1. Subsequently, cells were treated with varying concentrations of this compound (2.5, 5, and 10 µM).
2. MTT Cell Viability Assay Cells were seeded in 96-well plates. After treatment with this compound for 24h or 48h, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader.
3. Wound Healing Assay Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a scratch (wound) in the cell monolayer. The cells were then washed with phosphate-buffered saline (PBS) and incubated with fresh medium containing TGF-β1 and this compound. Images of the wound closure were captured at 0h and 24h.
4. Transwell Invasion Assay Transwell inserts with a Matrigel-coated membrane were used. Cells were seeded in the upper chamber in a serum-free medium. The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.
5. Western Blot Analysis Total protein was extracted from the cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Snail, MMP-2, MMP-9, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-EMT Effect
Caption: this compound inhibits EMT by deactivating the TGF-β/Smad and PI3K/Akt/mTOR pathways.
Experimental Workflow for Assessing this compound's Anti-EMT Effects
Caption: Workflow for evaluating the anti-EMT effects of this compound in HCC cells.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Proposed Framework for Inter-laboratory Validation of Isoviolanthin Quantification
An Essential Step Towards Standardized Research and Development
Isoviolanthin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological effects accelerates, the need for a robust and reproducible quantification method becomes paramount. Ensuring that different laboratories can obtain consistent and comparable results is crucial for advancing drug development and establishing quality control standards.
This guide proposes a standardized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for the quantification of this compound. Furthermore, it outlines a framework for an inter-laboratory validation study to establish the method's reproducibility. The performance data presented is based on typical values for flavonoid analysis and serves as a benchmark for laboratories wishing to participate in such a validation.
Target Validation Parameters for this compound Quantification
A robust analytical method must meet specific performance criteria. The following table summarizes the target validation parameters for the proposed HPLC-UV method for this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] These parameters should be initially established by the originating laboratory before transfer to other labs for validation.
| Parameter | Target Specification | Description |
| Linearity (R²) | ≥ 0.999 | The method's ability to produce results directly proportional to the analyte concentration.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the test results to the true value, assessed by spiking a blank matrix with a known amount of this compound.[3] |
| Precision (RSD%) | The degree of scatter between a series of measurements. | |
| Repeatability (Intra-day) | ≤ 2.0% | Precision under the same operating conditions over a short interval. |
| Intermediate Precision (Inter-day) | ≤ 3.0% | Within-laboratory variations on different days, with different analysts or equipment. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of this compound | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Hypothetical Inter-laboratory Comparison Results
To assess the reproducibility of the analytical method, an inter-laboratory comparison is essential. In a hypothetical study, a set of standardized this compound samples would be sent to multiple laboratories. Each laboratory would follow the same validated protocol to quantify the samples. The results would then be compared to assess the method's precision across different settings.
The table below presents simulated results from five laboratories, demonstrating how the data could be compared against the pre-defined acceptance criteria.
| Laboratory | Accuracy (% Recovery) | Intermediate Precision (%RSD, n=6) | Pass/Fail |
| Lab 1 | 99.5 | 1.8 | Pass |
| Lab 2 | 101.2 | 2.1 | Pass |
| Lab 3 | 97.5 | 2.5 | Fail (Accuracy) |
| Lab 4 | 100.8 | 1.5 | Pass |
| Lab 5 | 99.9 | 2.8 | Pass |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 3.0% |
Experimental Protocols
Proposed HPLC-UV Method for this compound Quantification
This protocol describes a standardized method for the quantification of this compound.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.
-
Gradient Program: A typical starting point would be 10-40% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm and 330 nm for flavonoids).
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.
4. Sample Preparation
-
Extract the sample material (e.g., plant tissue, formulated product) with a suitable solvent such as methanol or ethanol, potentially using sonication or other extraction techniques.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory analytical method validation study.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
A Comparative Analysis of Isoviolanthin Content in Dendrobium Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of isoviolanthin content in various Dendrobium species, targeting researchers, scientists, and drug development professionals. It aims to offer a consolidated resource of quantitative data, experimental methodologies, and biosynthetic pathways to support further research and development in the field of medicinal orchids.
Quantitative Comparison of this compound and Its Isomers
This compound, a C-glycosylflavone, and its isomers are significant secondary metabolites found in various Dendrobium species, which are highly valued in traditional medicine. The concentration of these compounds can vary considerably among different species. The following table summarizes the content of this compound isomers (isoschaftoside) found in four different Dendrobium species, providing a basis for comparative analysis. While direct quantitative data for this compound across a wide range of species is limited in publicly available literature, the content of its close isomer, isoschaftoside, offers a valuable proxy for comparison. Furthermore, studies have identified this compound and its isomer violanthin as specific markers in Dendrobium officinale when compared to Dendrobium devonianum[1].
| Dendrobium Species | Isoschaftoside Content (mg/kg) | Reference |
| Dendrobium huoshanense | 4.32 ± 0.31 | [2] |
| Dendrobium nobile | 67.89 ± 5.54 | [2] |
| Dendrobium chrysotoxum | 12.34 ± 1.12 | [2] |
| Dendrobium fimbriatum | 6.45 ± 0.55 | [2] |
Note: Isoschaftoside is an isomer of this compound. The data presented here is for isoschaftoside and serves as a comparative reference.
Another study focusing on Dendrobium officinale leaves reported a total flavonoid glycoside content, which includes this compound, to be as high as 2.0642 mg/g in certain seasons, indicating that this species is a significant source of these compounds.
Experimental Protocols
Accurate quantification of this compound requires robust and validated experimental protocols. Below are detailed methodologies for the extraction, purification, and quantification of this compound from Dendrobium species.
Extraction and Purification of this compound from Dendrobium officinale
This protocol is adapted from a study that successfully isolated and purified this compound from the leaves of Dendrobium officinale.
a) Extraction:
-
Collect and dry the leaves of Dendrobium officinale in an oven at 60°C.
-
Grind the dried leaves into a fine powder.
-
Perform reflux extraction of the powder with 80% ethanol for 2 hours. Repeat the extraction three times to ensure maximum yield.
-
Filter the extract through gauze and concentrate it using a rotary evaporator until a thick paste is obtained.
b) Purification:
-
Suspend the concentrated paste in distilled water.
-
Perform liquid-liquid partitioning of the aqueous suspension with petroleum ether and n-butyl alcohol.
-
Separate and concentrate the n-butyl alcohol fraction.
-
Dissolve the n-butyl alcohol fraction in distilled water and subject it to column chromatography using macroporous adsorption resin (e.g., AB-8).
-
Elute the column with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
-
Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (Prep-HPLC).
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of methanol in water
-
Detection: UV detector at 270 nm
-
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC method can be used for the quantitative analysis of this compound and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B).
-
A typical gradient might start at 10% A, increasing to 30% A over 20 minutes, then to 80% A over the next 10 minutes, followed by a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm or 330 nm for optimal detection of flavones.
-
Quantification: Create a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve. A regression equation for this compound has been reported as y = 9.7296x + 59.31 (R² = 0.9968), where y is the peak area and x is the concentration.
Visualizing the Process and Pathway
To better understand the experimental process and the biosynthesis of this compound, the following diagrams are provided.
References
Evaluating the Synergistic Potential of Isoviolanthin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isoviolanthin's performance with other compounds, supported by experimental data. We will delve into its mechanism of action and explore its potential for synergistic applications in cancer therapy.
While direct studies on the synergistic effects of this compound with other therapeutic agents are currently limited, a comprehensive analysis of its known mechanism of action provides a strong rationale for its potential in combination therapies. This compound, a flavonoid glycoside extracted from Dendrobium officinale, has been shown to reverse epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cells.[1][2] This is achieved through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.[1][2]
Inhibitors of these specific pathways have a well-documented history of synergistic effects when combined with conventional chemotherapy.[3] By targeting these critical pathways, this compound may sensitize cancer cells to the cytotoxic effects of other anticancer drugs, potentially leading to improved therapeutic outcomes and reduced drug resistance.
Performance Data: this compound in Hepatocellular Carcinoma
The primary research on this compound's anti-cancer properties demonstrates its efficacy in inhibiting key processes in cancer progression. The following tables summarize the quantitative data from a pivotal study on HCC cell lines (HepG2 and Bel-7402).
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | 24h Viability (% of Control) | 48h Viability (% of Control) |
| HepG2 | 2.5 | ~100% | ~98% |
| 5 | ~98% | ~95% | |
| 10 | ~95% | ~85% | |
| 20 | ~85% | ~70% | |
| 40 | ~70% | ~55% | |
| 80 | ~55% | ~40% | |
| 100 | ~45% | ~30% | |
| Bel-7402 | 2.5 | ~100% | ~98% |
| 5 | ~98% | ~92% | |
| 10 | ~92% | ~80% | |
| 20 | ~80% | ~65% | |
| 40 | ~65% | ~50% | |
| 80 | ~50% | ~35% | |
| 100 | ~40% | ~25% | |
| LO2 (Normal Liver Cells) | 100 | No significant cytotoxicity observed | No significant cytotoxicity observed |
Data extracted from Xing et al. (2018).
Table 2: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Treatment | Migration (% of TGF-β1 Control) | Invasion (% of TGF-β1 Control) |
| HepG2 | TGF-β1 + this compound (2.5 µM) | ~80% | ~75% |
| TGF-β1 + this compound (5 µM) | ~60% | ~55% | |
| TGF-β1 + this compound (10 µM) | ~40% | ~35% | |
| Bel-7402 | TGF-β1 + this compound (2.5 µM) | ~75% | ~70% |
| TGF-β1 + this compound (5 µM) | ~55% | ~50% | |
| TGF-β1 + this compound (10 µM) | ~35% | ~30% |
Data extracted from Xing et al. (2018).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HepG2, Bel-7402, and LO2 cells were seeded in 96-well plates at a density of 2.5 × 10³ cells/well and incubated overnight.
-
Treatment: Cells were treated with various concentrations of this compound (2.5, 5, 10, 20, 40, 80, and 100 µM) for 24 and 48 hours.
-
MTT Addition: 100 µL of MTT reagent (0.5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Solubilization: The formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
Wound Healing Assay
-
Cell Seeding and Wounding: Cells were seeded in 6-well plates and grown to confluence. A scratch was made across the cell monolayer with a 200 µL pipette tip.
-
Treatment: The cells were washed with PBS and cultured in a serum-free medium containing TGF-β1 (10 ng/mL) with or without different concentrations of this compound (2.5, 5, and 10 µM).
-
Image Acquisition: Images of the wound were captured at 0 and 24 hours.
-
Analysis: The wound closure area was quantified using ImageJ software.
Transwell Invasion Assay
-
Chamber Preparation: Transwell chambers with Matrigel-coated membranes were used.
-
Cell Seeding: Cells (5 × 10⁴) in serum-free medium were seeded into the upper chamber.
-
Treatment: The cells were treated with TGF-β1 (10 ng/mL) and various concentrations of this compound (2.5, 5, and 10 µM).
-
Incubation: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. The plates were incubated for 24 hours.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound inhibits TGF-β/Smad and PI3K/Akt/mTOR pathways.
Comparison with Other Compounds and Synergistic Potential
The inhibition of the TGF-β and PI3K/Akt/mTOR pathways by this compound is a key indicator of its potential for synergistic interactions.
-
TGF-β Pathway Inhibitors: The tumor microenvironment often has elevated levels of TGF-β, which can promote tumor progression and immunosuppression. Combining TGF-β inhibitors with chemotherapy has been shown to enhance the efficacy of the treatment. For instance, the TGF-β receptor I kinase inhibitor, galunisertib, has been investigated in combination with various chemotherapeutic agents in clinical trials.
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is frequently hyperactivated in a wide range of cancers, leading to uncontrolled cell growth and survival. Numerous studies have demonstrated that inhibiting this pathway can overcome resistance to chemotherapy and other targeted therapies. For example, the combination of PI3K inhibitors with cytotoxic agents has shown synergistic anti-tumor effects in preclinical models of various cancers.
Given that this compound targets both of these critical pathways, it is plausible that it could act synergistically with a variety of chemotherapeutic agents. Potential combination strategies could involve pairing this compound with:
-
Standard-of-care chemotherapies for HCC: such as sorafenib or lenvatinib, to potentially enhance their efficacy and overcome resistance mechanisms.
-
Other targeted therapies: that act on parallel or downstream pathways to create a multi-pronged attack on cancer cells.
-
Immunotherapies: as the TGF-β pathway is a known mediator of immunosuppression in the tumor microenvironment.
Conclusion and Future Directions
While the direct evidence for this compound's synergistic effects is still emerging, its well-defined mechanism of action provides a strong foundation for future research in combination therapies. The experimental data presented here underscores its potential as a potent anti-cancer agent. Further preclinical studies are warranted to explore the synergistic potential of this compound with a range of chemotherapeutic and targeted agents. Such investigations could pave the way for novel and more effective treatment strategies for hepatocellular carcinoma and potentially other cancers.
References
- 1. This compound Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Isoviolanthin's antioxidant capacity against known standards
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant capacity of Isoviolanthin against established standards. Due to a lack of available data for isolated this compound, this document utilizes data from extracts rich in this compound as a proxy, alongside detailed experimental protocols for key antioxidant assays and a discussion of relevant biological pathways.
Executive Summary
Data Presentation: Antioxidant Capacity Comparison
The following table summarizes the antioxidant capacity of common standards. No direct data for isolated this compound is available. The illustrative data for Dendrobium officinale extracts are provided for context.
| Antioxidant | Assay | IC50 / Equivalent Value | Source |
| Known Standards | |||
| Trolox | DPPH | ~3.10 µg/mL (IC50) | [1] |
| Trolox | ABTS | TEAC value is the reference standard | [2] |
| Ascorbic Acid | DPPH | IC50 values vary by study | [3] |
| Ascorbic Acid | FRAP | AAEAC is a common reference | [1] |
| Gallic Acid | DPPH | IC50 values vary by study | [4] |
| Gallic Acid | ABTS | ~1.03 µg/mL (IC50) | |
| Illustrative Data (Extracts) | |||
| Dendrobium officinale (Alcohol Extract - Guizhou) | DPPH | 0.28 ± 0.01 mg/mL (IC50) | |
| Dendrobium officinale (Water Extract - Guizhou) | DPPH | 0.31 ± 0.01 mg/mL (IC50) | |
| Dendrobium officinale (Alcohol Extract - Guizhou) | ABTS | 0.16 ± 0.01 mg/mL (IC50) | |
| Dendrobium officinale (Water Extract - Guizhou) | ABTS | 0.18 ± 0.01 mg/mL (IC50) | |
| Dendrobium officinale (Alcohol Extract - Guizhou) | FRAP | 1.10 ± 0.02 µmol Fe²⁺/g | |
| Dendrobium officinale (Water Extract - Guizhou) | FRAP | 1.02 ± 0.04 µmol Fe²⁺/g |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity, and AAEAC stands for Ascorbic Acid Equivalent Antioxidant Capacity.
Experimental Protocols
Detailed methodologies for the three primary antioxidant capacity assays are provided below. These protocols are standardized to allow for reproducible and comparable results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (e.g., this compound) and standard antioxidants (e.g., Trolox, ascorbic acid) in methanol.
-
Add a fixed volume of the DPPH stock solution to each dilution of the test and standard solutions.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control sample containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
Prepare the ABTS•+ radical solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is then left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidant (typically Trolox).
-
Add a small volume of the diluted sample or standard to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous-tripyridyltriazine complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants. The intensity of the blue color, measured by the change in absorbance at 593 nm, is proportional to the antioxidant capacity of the sample.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the reaction mixture at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as mg of ascorbic acid equivalents (AAE) or Trolox equivalents (TE) per gram of sample.
Mandatory Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
References
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Isoviolanthin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Isoviolanthin, a flavonoid glycoside with noted anticancer properties.[1] Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety Protocols and Waste Characterization
Before beginning any procedure that will generate this compound waste, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals being used. While a specific SDS for this compound was not found, its classification as a flavonoid glycoside and its use in research, including studies on its anticancer activity, necessitate that it be handled as a chemical waste with potential biological activity.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, whether in pure form or in solution. This includes:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat
Step-by-Step Disposal Procedures
The primary principle for this compound disposal is to manage it through an approved hazardous waste program. It should never be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation
Proper segregation of waste streams is the most critical step to ensure safe and compliant disposal.
-
Solid this compound Waste:
-
Place pure this compound powder, contaminated weigh boats, and other contaminated solids (e.g., pipette tips, centrifuge tubes) directly into a designated, clearly labeled container for solid chemical waste.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a labeled container for liquid hazardous waste.
-
This compound is often dissolved in solvents such as DMSO, methanol, or ethanol.[3] These solvents are flammable and must be handled as hazardous waste. Do not mix aqueous waste with solvent-based waste unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Sharps Waste:
-
Syringes or needles used to handle this compound solutions that still contain any residual volume must be disposed of as hazardous chemical waste in a designated sharps container, separate from biohazardous sharps.[4]
-
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," and a complete list of the contents, including "this compound" and all solvents with their approximate concentrations.
Step 3: Storage and Collection
-
Store sealed waste containers in a designated and properly ventilated satellite accumulation area.
-
Keep waste containers closed at all times, except when adding waste.
-
When the container is full, or the experiment is complete, arrange for pickup by contacting your institution's EHS department or an approved hazardous waste contractor.
Data on Common Solvents for this compound
The following table summarizes common solvents used with this compound and their relevant properties for disposal considerations.
| Solvent | Common Use with this compound | Disposal Classification | Key Hazards |
| Methanol | Solvent, Elution in chromatography | Hazardous Waste | Flammable, Toxic |
| Ethanol | Solvent | Hazardous Waste | Flammable |
| DMSO | Solvent | Hazardous Waste | Combustible, Irritant |
| Pyridine | Solvent | Hazardous Waste | Flammable, Toxic |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow that might generate this compound waste and the logical steps for its proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
